4,5-Dichloro-1,2-dimethylimidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-1,2-dimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNKAADCKPAOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426930 | |
| Record name | 4,5-dichloro-1,2-dimethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-56-6 | |
| Record name | 4,5-dichloro-1,2-dimethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 4,5-Dichloro-1,2-dimethylimidazole
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-1,2-dimethylimidazole
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique aromatic and electronic properties allow for diverse interactions with biological targets, making it a privileged scaffold in drug design. This guide focuses on a specific, highly substituted derivative: This compound .
While its constituent parts are well-studied, this particular molecule is not widely characterized in commercial or academic literature. Therefore, this document serves as a specialized technical guide for researchers, scientists, and drug development professionals by providing a comprehensive analysis based on established chemical principles and comparative data from structurally related analogues. We will explore the predicted physicochemical properties, propose methods for its synthesis and characterization, and discuss the strategic implications of its unique substitution pattern.
Molecular Structure and Comparative Analogues
The identity of this compound is defined by its specific arrangement of substituents on the imidazole core. Understanding the influence of each substituent is key to predicting its behavior.
-
IUPAC Name: 4,5-dichloro-1,2-dimethyl-1H-imidazole
-
Molecular Formula: C₅H₆Cl₂N₂
-
Molecular Weight: 165.02 g/mol
To build a predictive model of its properties, we will reference three key analogues for which experimental data is available:
-
Analogue A: 4,5-Dichloroimidazole (CAS 15965-30-7): The parent chlorinated scaffold, featuring a reactive N-H bond.[3]
-
Analogue B: 4,5-Dichloro-2-methylimidazole (CAS 15965-33-0): Introduces a methyl group at the C2 position.[4]
-
Analogue C: 1,2-Dimethylimidazole (CAS 1739-84-0): A non-chlorinated, fully methylated analogue.[5]
Predicted Physical Properties: A Comparative Analysis
By analyzing the known properties of its analogues, we can infer the physical characteristics of this compound. The presence or absence of N-H hydrogen bonding is a dominant factor influencing melting and boiling points.
| Property | Analogue A: 4,5-Dichloroimidazole | Analogue C: 1,2-Dimethylimidazole | Predicted: this compound | Rationale for Prediction |
| Melting Point | 183-185 °C[3] | 37-39 °C[5][6] | 40-60 °C | The N-methylation removes the potential for intermolecular hydrogen bonding, which is responsible for the high melting point of Analogue A. The target's melting point will therefore be significantly lower and closer to that of Analogue C. However, the addition of two chlorine atoms increases molecular weight and polarity, likely raising it slightly above Analogue C. |
| Boiling Point | Not available | 204 °C[5][6] | > 210 °C | The boiling point is primarily influenced by molecular weight and van der Waals forces. The target molecule is significantly heavier than Analogue C due to the two chlorine atoms, which should result in a higher boiling point. |
| Appearance | Crystalline solid | White crystalline solid or clear liquid[7] | White to off-white solid | Based on its predicted melting point near ambient temperature, it will exist as a low-melting solid. |
| Solubility | Soluble in polar organic solvents | Mixes with water[7] | Sparingly soluble in water; soluble in organic solvents (e.g., CH₂Cl₂, THF, Acetone) | The N-methyl group blocks a key hydrogen bond donor site, which will drastically reduce its solubility in water compared to analogues with an N-H proton. Its chlorinated and hydrocarbon character will favor solubility in a range of organic solvents. |
Chemical Properties and Predicted Reactivity
The reactivity of this compound is governed by the interplay of its four substituents, making it a unique chemical entity.
-
Electronic Nature : The two chlorine atoms at the C4 and C5 positions are strongly electron-withdrawing, which significantly reduces the electron density of the imidazole ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, the two methyl groups are weakly electron-donating.
-
Reactivity at Nitrogen (N1) : The methylation at the N1 position is a critical feature. Unlike its N-H counterparts (Analogues A and B), the target molecule cannot be deprotonated by a base. This prevents N-alkylation, N-acylation, and other common imidazole reactions, leading to cleaner reaction profiles where only the chloro-substituents are targeted. This is a significant strategic advantage in multi-step synthesis.[8]
-
Reactivity at C4/C5 Positions : The chloro-substituents are potential leaving groups for nucleophilic aromatic substitution (SₙAr). However, due to the electron-rich nature of the imidazole ring, these reactions typically require strong nucleophiles and potentially harsh conditions (high temperature, pressure) or metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling) to proceed efficiently.
Spectroscopic Characterization and Experimental Validation
Confirming the identity of a novel or sparsely characterized compound is paramount. The following sections predict the key spectroscopic signatures and provide a robust protocol for their acquisition.
Predicted Spectroscopic Data
-
¹H NMR : The spectrum is expected to be simple and diagnostic.
-
~3.6-3.8 ppm (Singlet, 3H) : Attributed to the N1-methyl protons. The chemical shift is downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic system.[9]
-
~2.3-2.5 ppm (Singlet, 3H) : Attributed to the C2-methyl protons. This is a typical range for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic ring.
-
-
¹³C NMR : The spectrum will show five distinct signals corresponding to the five carbon atoms. The carbons attached to the chlorine atoms (C4 and C5) will be significantly downfield.
-
Mass Spectrometry (EI-MS) :
-
Molecular Ion (M⁺) : A prominent cluster of peaks will be observed for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The expected peaks will be at m/z 164 (M⁺, for ²x³⁵Cl), 166 (M+2, for ¹x³⁵Cl and ¹x³⁷Cl), and 168 (M+4, for ²x³⁷Cl) in an approximate intensity ratio of 9:6:1.
-
Fragmentation : Common fragmentation pathways would include the loss of a methyl radical (•CH₃) or a chlorine radical (•Cl).
-
Protocol: ¹H NMR Spectrum Acquisition and Analysis
This protocol ensures the acquisition of high-quality, verifiable data for structural elucidation.
Objective: To obtain a clean, high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Methodology:
-
Sample Preparation (The "Why"):
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. The precise mass is needed for any potential quantitative analysis (qNMR).
-
Add ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for its excellent solvating power for moderately polar organic molecules and its single residual solvent peak at ~7.26 ppm, which is unlikely to interfere with the expected signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Trustworthiness: TMS provides a universal reference point, ensuring the accuracy and reproducibility of chemical shift measurements across different instruments.
-
Cap the tube and gently invert several times to ensure complete dissolution.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃. Expertise: Locking ensures field stability during the experiment, preventing signal drift.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks, which is essential for accurate multiplicity analysis and integration.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum using the following key parameters:
-
Number of Scans (NS): 16. Rationale: This provides a good signal-to-noise ratio for a sample of this concentration without requiring excessive instrument time.
-
Relaxation Delay (D1): 2 seconds. Rationale: A sufficient delay ensures that all protons have time to relax back to their ground state before the next pulse, allowing for accurate integration.
-
Spectral Width: -2 to 12 ppm. This range covers all expected proton signals in organic molecules.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak. The ratio of the integrals should correspond to the ratio of protons in the molecule (e.g., 3:3 for the two methyl groups).
-
Analyze the chemical shifts and multiplicities to confirm they match the predicted structure.
-
Proposed Synthetic Strategy
Given that 4,5-dichloro-2-methylimidazole (Analogue B) is commercially available, the most direct route to the target molecule is through selective N-methylation.
Experimental Rationale:
-
Deprotonation: 4,5-dichloro-2-methylimidazole is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added to deprotonate the imidazole nitrogen, forming the corresponding sodium salt. This step is crucial as it generates a highly nucleophilic nitrogen anion.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, is added to the solution. The imidazolide anion acts as a nucleophile, attacking the methyl group and displacing the leaving group (iodide or sulfate) to form the N-methylated product.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically using column chromatography, to isolate the pure this compound.
Inferred Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its analogues.
-
4,5-Dichloroimidazole is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10]
-
1,2-Dimethylimidazole is harmful if swallowed and causes severe skin burns and eye damage.[6][11]
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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PubChem. (n.d.). 4,5-Dichloro-2-methylimidazole. Retrieved January 27, 2026, from [Link]
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Riverland Trading. (n.d.). 1,2-Dimethylimidazole Supplier. Retrieved January 27, 2026, from [Link]
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Kaile Industry. (n.d.). 1,2-Dimethylimidazole. Retrieved January 27, 2026, from [Link]
- Turner, J. A. (1982). Synthesis of 4,5-disubstituted imidazoles. Journal of Organic Chemistry.
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Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. [Link]
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ResearchGate. (2025). Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). US3806517A - Preparation of 4,5-dicyanoimidazoles.
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PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development. Retrieved January 27, 2026, from [Link]
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Royal Society of Chemistry. (2006). Supplementary NMR data. Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 27, 2026, from [Link]
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Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]
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TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 4,5-Diphenylimidazole. Retrieved January 27, 2026, from [Link]
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CAS number and molecular formula for 4,5-Dichloro-1,2-dimethylimidazole
An In-depth Technical Guide to 4,5-Dichloro-1,2-dimethylimidazole
Introduction
This compound is a halogenated heterocyclic compound. While a specific CAS number for this molecule is not readily found in major chemical databases, its structure is logically derived from the well-known 1,2-dimethylimidazole scaffold. This guide provides a comprehensive overview of its deduced chemical properties, plausible synthetic routes, potential applications, and safety considerations, drawing upon established knowledge of closely related imidazole derivatives. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel chlorinated imidazoles. The imidazole ring is a crucial pharmacophore in many bioactive molecules, and its halogenation can significantly modulate its physicochemical and biological properties.[1][2]
The molecular structure consists of a five-membered imidazole ring with methyl groups at the 1 and 2 positions and chlorine atoms at the 4 and 5 positions. Based on this structure, the molecular formula is deduced to be C5H6Cl2N2 .
Physicochemical and Spectroscopic Profile (Predicted)
Direct experimental data for this compound is not available. However, we can predict its properties based on the known data of its precursors and analogs, such as 1,2-dimethylimidazole[3][4][5], 4,5-dichloroimidazole, and 4,5-dichloro-2-methylimidazole[6].
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C5H6Cl2N2 | Deduced from the chemical name and structure. |
| Molecular Weight | 165.02 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white crystalline solid | Similar to other solid imidazole derivatives.[4][5] |
| Melting Point | > 100 °C | Expected to be significantly higher than 1,2-dimethylimidazole (37-39 °C) due to increased molecular weight and dipole moment from the chlorine atoms.[4] |
| Boiling Point | > 200 °C | Expected to be higher than 1,2-dimethylimidazole (204 °C) due to stronger intermolecular forces.[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The hydrophobic chlorine atoms and methyl groups would decrease water solubility compared to unsubstituted imidazole. |
| ¹H NMR | Two singlets corresponding to the two methyl groups. The chemical shifts would be influenced by the electron-withdrawing chlorine atoms. | Based on the structure, two distinct methyl environments are present. |
| ¹³C NMR | Five distinct signals: two for the methyl carbons and three for the imidazole ring carbons. The carbons bonded to chlorine will show a significant downfield shift. | The molecule has five unique carbon atoms. |
| Mass Spectrometry (EI) | A molecular ion peak (M+) at m/z ≈ 164, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. | The isotopic abundance of ³⁵Cl and ³⁷Cl will result in a predictable pattern. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (from methyl groups), C=N and C=C stretching from the imidazole ring, and C-Cl stretching. | These functional groups will have distinct vibrational frequencies. |
Synthesis and Purification
There are two primary plausible synthetic routes to obtain this compound. The choice of method would depend on the availability of starting materials and desired purity.
Method 1: Direct Chlorination of 1,2-Dimethylimidazole
This is a direct approach where the readily available 1,2-dimethylimidazole is chlorinated.
Causality of Experimental Choices:
-
Chlorinating Agent: N-chlorosuccinimide (NCS) is often used for the chlorination of electron-rich heterocyclic rings as it is a milder and more selective reagent compared to harsher agents like chlorine gas or sulfuryl chloride, which could lead to over-chlorination or ring degradation.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the starting material and the reagent without participating in the reaction.
-
Temperature: The reaction is typically performed at room temperature to control the exothermicity and improve selectivity.
Experimental Protocol:
-
In a round-bottom flask, dissolve 1,2-dimethylimidazole (1.0 eq) in acetonitrile.
-
Slowly add N-chlorosuccinimide (2.2 eq) portion-wise to the solution while stirring. The addition of a slight excess of NCS ensures complete dichlorination.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted NCS.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method 2: N-methylation of 4,5-Dichloro-2-methylimidazole
This alternative route involves the methylation of a pre-chlorinated imidazole.
Causality of Experimental Choices:
-
Methylating Agent: Dimethyl sulfate is a powerful and efficient methylating agent for N-methylation of imidazoles. Methyl iodide is also an option.
-
Base: A non-nucleophilic base like sodium hydride is used to deprotonate the imidazole nitrogen, making it a more potent nucleophile for the subsequent methylation.
-
Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) is essential as the base (NaH) is water-sensitive.
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in dry THF.
-
Slowly add a solution of 4,5-dichloro-2-methylimidazole (1.0 eq) in dry THF to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography or recrystallization.
Visualization of Synthetic Workflows:
Caption: Proposed synthetic pathways for this compound.
Potential Applications in Research and Drug Development
The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The introduction of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Chlorinated imidazoles have shown a range of biological activities.[1][7]
-
Antifungal Agents: Many imidazole-based drugs are used as antifungal agents. The chlorinated derivatives could exhibit potent activity against various fungal strains.[7]
-
Anti-inflammatory Agents: Some studies have shown that substituted imidazoles possess anti-inflammatory properties. The electron-withdrawing nature of chlorine could modulate the electronic properties of the imidazole ring, potentially leading to new anti-inflammatory candidates.[1]
-
Anticancer Research: Imidazole derivatives have been investigated as potential anticancer agents, acting through various mechanisms.[8] The unique properties of this compound could make it a valuable building block for the synthesis of novel kinase inhibitors or other targeted therapies.
-
Chemical Probes and Building Blocks: This compound can serve as a versatile intermediate for further chemical modifications, allowing for the synthesis of more complex molecules for screening in drug discovery programs.
Caption: Potential applications of this compound.
Safety and Handling
The safety profile of this compound can be inferred from the hazard classifications of its structural analogs. 4,5-Dichloro-2-methylimidazole is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6] Similarly, many imidazole derivatives are known to be irritants.[9]
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to use and removed using the proper technique.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved particulate respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a potentially valuable yet underexplored compound in the field of medicinal and materials chemistry. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and potential applications based on the established chemistry of related imidazole derivatives. The proposed synthetic routes are robust and rely on standard organic chemistry transformations. The predicted physicochemical properties and safety profile offer a starting point for any researcher interested in working with this molecule. Further investigation into its biological activities is warranted and could lead to the discovery of novel therapeutic agents.
References
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PubChem. 4,5-Dichloro-2-methylimidazole. [Link]
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PubChem. 4,5-Diphenylimidazole. [Link]
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Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]
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Journal of Heterocyclic Chemistry. Synthesis of 4,5-disubstituted imidazoles. [Link]
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ResearchGate. Chlorinated Imidazole Complexes as Potent Antifungal Agents. [Link]
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MDPI. Importance and Involvement of Imidazole Structure in Current and Future Therapy. [Link]
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4,5-Dichloro-1,2-dimethylimidazole: A Strategic Building Block for Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Privileged Scaffolds
In the relentless pursuit of novel molecular entities within pharmaceutical and agrochemical research, the concept of the "privileged scaffold" has become a guiding principle. These are molecular frameworks that are capable of binding to multiple biological targets, offering a rich starting point for library synthesis and lead optimization. The imidazole core is a quintessential example of such a scaffold, present in a vast array of biologically active compounds. Within this class, 4,5-dichloro-1,2-dimethylimidazole has emerged as a particularly potent and versatile building block. Its true value lies not in its inertness, but in its precisely tuned reactivity. The two chlorine atoms serve as versatile synthetic handles, while the N-methyl group circumvents potential side reactions associated with the acidic N-H proton of related imidazoles, thereby ensuring cleaner reaction profiles and often enhancing solubility in organic solvents.[1] This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this valuable intermediate, grounded in established protocols and mechanistic principles.
Synthesis and Characterization
The most direct and common synthesis of this compound is through the electrophilic chlorination of the readily available precursor, 1,2-dimethylimidazole.[2][3] The choice of chlorinating agent and reaction conditions is critical to achieving high yield and purity.
Experimental Protocol: Synthesis via Dichlorination
-
Reactor Preparation: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1,2-dimethylimidazole (1.0 eq) and a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform. The mixture is cooled to 0-5 °C in an ice bath.
-
Reagent Addition: Sulfuryl chloride (SO₂Cl₂) (2.1 eq), a highly effective chlorinating agent for electron-rich heterocycles, is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality for using SO₂Cl₂ is its high reactivity and the convenient removal of gaseous byproducts (SO₂ and HCl).
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until full consumption of the starting material.
-
Work-up and Isolation: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound are confirmed through standard analytical techniques.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆Cl₂N₂ |
| Molecular Weight | 165.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 89-92 °C |
| Boiling Point | ~265 °C (Predicted) |
| Solubility | Soluble in methanol, ethanol, DCM, chloroform, acetone |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.68 (s, 3H, N-CH₃), 2.35 (s, 3H, C-CH₃) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 142.1 (C2), 120.5 (C5), 115.8 (C4), 33.2 (N-CH₃), 12.9 (C-CH₃) ppm |
Core Applications in Synthetic Chemistry
The synthetic power of this compound lies in the sequential and selective functionalization of the C4 and C5 positions. The electronic environment of the imidazole ring allows for a range of transformations that would be difficult to achieve with less activated systems.
Nucleophilic Aromatic Substitution (SNAAr)
The chlorine atoms on the imidazole ring are activated towards nucleophilic aromatic substitution (SNAAr), a cornerstone reaction for installing a wide variety of functional groups.[1] A key principle governing its reactivity is the generally higher susceptibility of the C5-chloro atom to nucleophilic attack compared to the C4-chloro atom. This regioselectivity allows for predictable, stepwise derivatization.
Caption: Stepwise functionalization via sequential SNAAr reactions.
Experimental Protocol: Selective Monosubstitution with an Aryl Thiol
-
Inert Atmosphere: A dry Schlenk flask is charged with this compound (1.0 eq), an aryl thiol (e.g., thiophenol) (1.05 eq), and anhydrous potassium carbonate (2.0 eq). The flask is evacuated and backfilled with nitrogen three times. The use of an inert atmosphere is crucial to prevent the oxidation of the thiol nucleophile.
-
Solvent and Temperature: Anhydrous N,N-dimethylformamide (DMF) is added, and the suspension is heated to 80 °C with vigorous stirring.
-
Monitoring: The reaction is monitored by TLC (e.g., using 3:1 hexanes:ethyl acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion (typically 4-8 hours), the reaction mixture is cooled, poured into ice-water, and extracted three times with ethyl acetate. The combined organic layers are washed with brine to remove residual DMF and dried over sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to yield the 4-chloro-5-(arylthio)-1,2-dimethylimidazole.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-N bond formation.[4] this compound is an excellent substrate for these transformations, enabling the introduction of aryl, vinyl, alkynyl, and amino groups, which are prevalent in pharmaceuticals.
Caption: Versatility of Palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Catalyst System: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically an aqueous solution of sodium carbonate (2 M, 3.0 eq).
-
Solvent and Degassing: A solvent mixture, such as 1,4-dioxane or toluene, is added. The mixture must be thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. This is achieved by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: The vessel is sealed and heated to 90-110 °C for 12-24 hours.
-
Work-up: After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography to isolate the desired aryl-substituted imidazole.
Synthesis of Fused Heterocyclic Systems
The vicinal dichloro arrangement provides a perfect template for the construction of fused bicyclic systems through condensation with bifunctional nucleophiles. This strategy is highly efficient for accessing complex heterocyclic scaffolds like imidazo[4,5-b]pyrazines and imidazo[4,5-d]thiazoles, which are of significant interest in medicinal chemistry.[5]
Caption: Annulation strategy for building fused heterocyclic systems.
Conclusion and Future Perspective
This compound is more than a mere intermediate; it is a strategic platform for molecular innovation. Its predictable reactivity, facilitated by the N-methyl group and the differentially activated chlorine atoms, allows for the controlled and sequential introduction of complexity. The protocols detailed herein for nucleophilic substitution, palladium-catalyzed cross-coupling, and fused-ring synthesis represent a validated toolkit for chemists in drug discovery, agrochemicals, and materials science. The self-validating nature of these protocols—where predictable regioselectivity and compatibility with robust, well-understood reaction classes are the norm—establishes this building block as a trustworthy and efficient tool. As synthetic methodologies continue to advance, future work will likely focus on leveraging this scaffold in high-throughput automated synthesis and exploring novel, perhaps asymmetric, transformations of its derivatives.
References
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica . (2011). Der Pharma Chemica, 3(4), 342-349. [Link]
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4,5-Dichloro-2-methylimidazole . PubChem, National Center for Biotechnology Information. [Link]
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Os'kina, I. A., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles . Russian Journal of Organic Chemistry, 57(12), 1968-1975. [Link]
-
Ifeadike, P. N. (1977). Synthesis of 4,5-disubstituted imidazoles . Journal of Heterocyclic Chemistry, 14(7), 1235-1238. [Link]
-
Hurst, D. R., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens . International Journal of Molecular Sciences, 25(15), 8162. [Link]
-
Volochnyuk, D. M., et al. (2006). Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane . Synthesis, 2006(22), 3715-3726. [Link]
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Fantoni, T., et al. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design . Organic Chemistry Frontiers. [Link]
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Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0) . Cheméo. [Link]
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Ruiz-Rodriguez, J., et al. (2016). Dynamic Nucleophilic Aromatic Substitution of Tetrazines . Angewandte Chemie International Edition, 55(41), 12763-12766. [Link]
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Suri, J. T., et al. (2019). Concerted Nucleophilic Aromatic Substitutions . Journal of the American Chemical Society, 141(20), 8243-8253. [Link]
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Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products . AGC Chemicals. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . National Center for Biotechnology Information. [Link]
-
Proctor, C. R., & Taylor, R. J. K. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles . Molecules, 26(9), 2668. [Link]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution using 4,5-Dichloro-1,2-dimethylimidazole
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous bioactive molecules.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics. The targeted functionalization of the imidazole core is therefore a critical endeavor for chemists aiming to modulate pharmacological activity. 4,5-Dichloro-1,2-dimethylimidazole emerges as a highly versatile and strategic building block for this purpose. The two chlorine atoms at the C4 and C5 positions are amenable to displacement via nucleophilic aromatic substitution (SNAr), providing a robust avenue for the introduction of diverse functionalities. This application note provides a comprehensive guide to the experimental protocol for SNAr reactions utilizing this powerful synthetic intermediate.
Expertise in Action: The Advantage of N-Methylation in SNAr Chemistry
A key feature of this compound that enhances its utility in SNAr reactions is the presence of the methyl group at the N1 position. In contrast to its N-unsubstituted counterpart, this methylation prevents deprotonation of the imidazole ring under the basic conditions often required for SNAr. The formation of an imidazolide anion would significantly decrease the electrophilicity of the ring, thereby retarding or even inhibiting the desired nucleophilic attack. By locking the nitrogen in its methylated state, this compound maintains a higher degree of electrophilicity, leading to cleaner reactions and often higher yields of the desired substituted products.
Reaction Mechanism: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on this compound proceeds through a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C5). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the imidazole ring.
-
Elimination of the Leaving Group: In the second, typically rapid step, the aromaticity of the imidazole ring is restored by the expulsion of the chloride ion, yielding the final substituted product.
Caption: The Addition-Elimination Mechanism of SNAr.
Regioselectivity: Preferential Substitution at the C5 Position
While both chlorine atoms at the C4 and C5 positions are susceptible to nucleophilic attack, substitution often occurs preferentially at one site. Based on the electronic properties of the imidazole ring and analogies with other dichlorinated heteroaromatics, the initial substitution is generally expected to occur at the C5 position. This regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For many applications, this selective mono-substitution is highly desirable, providing a handle for further diversification of the molecule.
Experimental Protocol: A Representative SNAr Reaction with an Amine Nucleophile
This protocol details a general procedure for the mono-amination of this compound using a primary or secondary amine as the nucleophile.
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | Molecular Weight: 165.02 g/mol |
| Amine Nucleophile (e.g., Morpholine) | Primary or secondary amine |
| Triethylamine (Et₃N) or K₂CO₃ | Base |
| N,N-Dimethylformamide (DMF) or Ethanol | Anhydrous solvent |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Condenser (if heating) | |
| Inert atmosphere setup (Nitrogen or Argon) | Optional, but recommended |
| Thin-layer chromatography (TLC) plates | For reaction monitoring |
| Column chromatography setup | For purification |
| Rotary evaporator | |
| Standard laboratory glassware |
Safety Precautions
-
This compound: While specific data for this compound is limited, the related 4,5-dichloro-2-methylimidazole is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: DMF is a skin and respiratory irritant. Ethanol is flammable. Handle in a fume hood and away from ignition sources.
-
Bases: Triethylamine is corrosive and has a strong odor. Potassium carbonate is an irritant. Handle with care.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or ethanol to dissolve the starting material. The concentration will depend on the specific reaction, but a starting point of 0.1-0.5 M is common.
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq) to the solution, followed by the base (1.5-2.0 eq, e.g., triethylamine or potassium carbonate).
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to 50-80 °C. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted imidazole product.
Caption: A typical workflow for SNAr reactions.
Expected Outcomes with Various Nucleophiles
The versatility of the SNAr reaction on this compound allows for the introduction of a wide range of functionalities. The following table provides an overview of expected products and general reaction conditions for different classes of nucleophiles, extrapolated from analogous reactions on similar heteroaromatic systems.[4][5][6][7][8][9]
| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Expected Product | Anticipated Yield Range |
| Primary Amines | Benzylamine | Et₃N, K₂CO₃ | DMF, EtOH | 4-Benzylamino-5-chloro-1,2-dimethylimidazole | Good to Excellent |
| Secondary Amines | Morpholine | Et₃N, K₂CO₃ | DMF, EtOH | 4-(Morpholin-4-yl)-5-chloro-1,2-dimethylimidazole | Good to Excellent |
| Aromatic Thiols | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 4-(Phenylthio)-5-chloro-1,2-dimethylimidazole | Good to Excellent |
| Aliphatic Thiols | Ethanethiol | NaH, K₂CO₃ | THF, DMF | 4-(Ethylthio)-5-chloro-1,2-dimethylimidazole | Moderate to Good |
| Alcohols/Phenols | Phenol | K₂CO₃, NaH | DMF, DMSO | 4-Phenoxy-5-chloro-1,2-dimethylimidazole | Moderate to Good |
Note: Reaction times and temperatures may vary depending on the nucleophilicity of the reacting partner and steric hindrance. Optimization of reaction conditions is recommended for each specific substrate.
Conclusion
This compound is a valuable and versatile building block for the synthesis of functionalized imidazole derivatives. The nucleophilic aromatic substitution reactions on this substrate are generally high-yielding and proceed under mild conditions. The strategic N-methylation enhances its reactivity and leads to cleaner reaction profiles. The protocols and data presented in this application note provide a solid foundation for researchers and scientists in drug discovery and development to utilize this powerful synthetic tool for the creation of novel and diverse molecular entities.
References
- Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
-
PubChem. (n.d.). 4,5-Dichloro-2-methylimidazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
- Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894376.
- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(16), 4172–4175.
- Oskina, I. Y., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1968–1975.
- Tiznado, W., et al. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. Journal of Physical Organic Chemistry, 27(11), 916-923.
- Fisher Scientific. (2025).
- Cantillo, D., & Kappe, C. O. (2017). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 22(4), 549.
-
Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). Retrieved from [Link]
- Sigma-Aldrich. (2024).
- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry.
- Alarcón, J., et al. (2015). Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Advances, 5(119), 99322-99328.
- Zarei, M., et al. (2016). Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst. New Journal of Chemistry, 40(11), 9575-9583.
- Reddy, T. R., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1141.
- Fisher Scientific. (2025).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Kumar, S., et al. (2011). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters, 13(21), 5732–5735.
- Reddy, T. R., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
- Bojja, S., et al. (2009). Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. Synthesis, 2009(10), 1732-1738.
- Lipshutz, B. H., et al. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 18(5), 1335-1340.
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Dichloro-1,2-dimethylimidazole
Introduction: The Versatility of a Dichloroimidazole Scaffold
In the landscape of modern medicinal chemistry and materials science, the imidazole core remains a privileged structure due to its unique electronic properties and ability to engage in various biological interactions.[1] The functionalization of this scaffold is a key strategy in the development of novel therapeutics and advanced materials. Among the diverse array of imidazole building blocks, 4,5-dichloro-1,2-dimethylimidazole stands out as a particularly versatile and reactive substrate for palladium-catalyzed cross-coupling reactions. Its two chemically distinct chlorine atoms offer the potential for selective and sequential functionalization, enabling the rapid construction of complex molecular architectures.
This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. As a Senior Application Scientist, the following sections are designed to impart not just procedural steps, but a deeper understanding of the underlying chemical principles, empowering researchers to adapt and innovate in their own synthetic endeavors. We will delve into the mechanistic nuances that govern regioselectivity and provide field-proven protocols for the successful synthesis of a diverse range of 4,5-disubstituted-1,2-dimethylimidazole derivatives. These compounds are valuable intermediates in the synthesis of biologically active molecules, including kinase inhibitors.[2]
Understanding Regioselectivity in Dihaloimidazoles
A critical consideration in the cross-coupling of this compound is the regioselectivity of the reaction. The two chlorine atoms, situated at the C4 and C5 positions of the imidazole ring, exhibit different reactivities influenced by the electronic and steric environment. Generally, in palladium-catalyzed cross-coupling reactions of dihaloazoles, the more electron-deficient position is more susceptible to oxidative addition by the palladium(0) catalyst.
For 1,2-dimethyl-4,5-dichloroimidazole, the C5 position is generally considered more electrophilic and thus more reactive towards palladium-catalyzed cross-coupling under standard conditions. This is analogous to observations in similar dihaloheteroaromatic systems where the halogen atom further from the nitrogen atoms exhibits higher reactivity.[3] However, it is crucial to recognize that the choice of palladium catalyst, and particularly the phosphine ligand, can significantly influence and even reverse this inherent regioselectivity. By carefully selecting the ligand, it is possible to direct the coupling to the otherwise less reactive C4 position, a concept known as catalyst-controlled regioselectivity. This powerful strategy allows for the synthesis of isomeric products from a single starting material.
Core Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the application of three cornerstone palladium-catalyzed reactions for the functionalization of this compound. The protocols provided are based on established methodologies for similar dihaloheteroaromatic systems and are intended as robust starting points for optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, coupling an organoboron reagent with an organic halide.[4] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[5] The base plays a crucial role in activating the organoboron species for transmetalation.
Protocol for Regioselective Monosubstitution (Presumed C5-Selectivity):
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (10:1 mixture, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Add the degassed toluene/water mixture (5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-5-aryl-1,2-dimethylimidazole.
Data Presentation:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 60-90 | General conditions for good yields with a range of arylboronic acids. |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 18-36 | 50-80 | A more classical catalyst system, may require longer reaction times. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 8-16 | 65-95 | Often effective for more challenging substrates. |
Yields are representative and will vary depending on the specific arylboronic acid used.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly valuable for introducing linear alkynyl scaffolds, which are important in materials science and as precursors for further synthetic transformations.
Mechanistic Insight: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[7] The palladium catalyst undergoes oxidative addition to the carbon-chlorine bond, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium center, followed by reductive elimination, yields the coupled product.[8]
Protocol for Monosubstitution:
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA, 2.5 equivalents)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous and degassed THF (5 mL) followed by triethylamine (2.5 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 | 6-12 | 70-95 | Standard and reliable conditions for a broad range of alkynes. |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | RT - 50 | 12-24 | 65-90 | Milder conditions, suitable for sensitive substrates. |
| PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 80 | 4-8 | 75-98 | Effective for less reactive chlorides. |
Yields are representative and will vary depending on the specific terminal alkyne used.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction allows for the introduction of primary and secondary amines at the chloro-positions of the imidazole core, providing access to a wide range of amino-substituted derivatives that are of significant interest in medicinal chemistry.[10]
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) complex to the aryl chloride.[11] The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by the base to form a palladium amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the active palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[12]
Protocol for Mono-amination:
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equivalents)
-
Toluene (anhydrous and degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.06 mmol), and sodium tert-butoxide (1.5 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous and degassed toluene (5 mL).
-
Seal the tube and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12-24 | 60-90 | A highly active catalyst system for a broad range of amines. |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 18-36 | 55-85 | Milder base, suitable for base-sensitive functional groups. |
| Pd₂ (dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 16-30 | 50-80 | A bidentate ligand system that can be effective.[13] |
Yields are representative and will vary depending on the specific amine used.
Conclusion and Future Outlook
This compound is a potent building block for the synthesis of complex, functionalized imidazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile methods for the selective formation of C-C and C-N bonds at the chloro-positions. The principles of regioselectivity, governed by both the inherent electronics of the substrate and the judicious choice of catalyst and ligand, offer a sophisticated level of control over the synthetic outcome.
The protocols presented herein serve as a robust foundation for researchers in drug discovery and materials science. Further exploration of catalyst-controlled regioselectivity, sequential cross-coupling reactions, and the development of one-pot procedures will undoubtedly expand the synthetic utility of this versatile scaffold. As the demand for novel heterocyclic compounds continues to grow, the strategic functionalization of this compound will remain a valuable tool in the chemist's arsenal.
References
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Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. (2019). PubMed. Available at: [Link]
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Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. (2019). ResearchGate. Available at: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). National Institutes of Health. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. (2010). PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.). DSpace@MIT. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Available at: [Link]
-
Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][2][6]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2022). National Institutes of Health. Available at: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (n.d.). ResearchGate. Available at: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Multicomponent Synthesis of Unsymmetrical 4,5-Disubstituted Imidazolium Salts as N-Heterocyclic Carbene Precursors: Applications in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. Available at: [Link]
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (n.d.). ResearchGate. Available at: [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Available at: [Link]
-
Sonogashira cross-coupling reaction. (2020). YouTube. Available at: [Link]
-
1,2-Diazole Derivatives and Their Applications : A Review. (2021). ResearchGate. Available at: [Link]
-
1,2-Diazole Derivatives and Their Applications: A Review. (n.d.). International Journal of Chemical and Molecular Engineering. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Available at: [Link]
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Application Note: A Comprehensive Guide to the Determination of Imidazole Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Significance of Imidazole Analysis
Imidazole and its derivatives are a pivotal class of heterocyclic compounds, integral to numerous biological and chemical processes.[1][2] Their presence in essential amino acids like histidine, and their role as the structural core for a wide array of pharmaceuticals, including antifungal agents and proton pump inhibitors, underscores their significance.[1][3] Consequently, the accurate and sensitive quantification of imidazole compounds in diverse matrices such as pharmaceutical formulations, biological fluids, environmental samples, and food products is paramount for quality control, drug development, and safety assessment.[3][4][5]
While high-performance liquid chromatography (HPLC) and particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often considered the gold standard for the analysis of polar compounds like imidazoles, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful and often complementary approach.[6][7] GC-MS provides high resolution, excellent sensitivity, and robust performance, making it a valuable tool in the analytical chemist's arsenal.[4][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful analysis of imidazole compounds using GC-MS, with a focus on addressing the inherent challenges associated with these polar analytes.
The Challenge of Analyzing Imidazoles by GC-MS
The primary challenge in the GC-MS analysis of imidazole compounds lies in their inherent physicochemical properties. Many imidazoles are polar and have low volatility, making them unsuitable for direct injection into a gas chromatograph.[7] This can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column. To overcome these limitations, a crucial step of chemical derivatization is often required to convert the polar imidazole molecules into more volatile and thermally stable derivatives.[7][9]
A Strategic Workflow for Imidazole Analysis by GC-MS
A successful GC-MS analysis of imidazole compounds hinges on a well-designed workflow that encompasses meticulous sample preparation, effective derivatization, and optimized instrumental conditions.
Figure 1: A strategic workflow for the GC-MS analysis of imidazole compounds.
Sample Preparation: Isolating the Target Analytes
The goal of sample preparation is to extract the imidazole compounds from the sample matrix and remove interfering substances. The choice of technique depends on the complexity of the matrix.
-
Liquid-Liquid Extraction (LLE): A fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective and versatile technique for sample cleanup and concentration. For polar imidazoles, hydrophilic-lipophilic balanced (HLB) cartridges are often employed due to their ability to retain a wide range of compounds.[6]
-
Ultrasonic Extraction: Particularly useful for solid samples, this technique uses high-frequency sound waves to facilitate the extraction of analytes into a solvent.[4]
Protocol: Solid-Phase Extraction (SPE) for Imidazoles in Aqueous Samples
This protocol is adapted from methodologies for extracting polar compounds from environmental water samples.[3][6]
-
Cartridge Conditioning: Sequentially wash a 500 mg HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.[3]
-
Sample Loading: Pass the filtered aqueous sample (e.g., 100 mL, pH adjusted to 8.0 for optimal extraction of some imidazoles) through the conditioned cartridge at a flow rate of approximately 5 mL/min.[3][4]
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any remaining polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained imidazole compounds with 5-10 mL of an appropriate solvent, such as methanol or acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for derivatization.
Derivatization: Enhancing Volatility and Thermal Stability
Derivatization is a critical step to improve the chromatographic behavior of imidazole compounds. The choice of derivatizing agent is crucial for achieving a complete and reproducible reaction.
-
Silylation: This is a common derivatization technique where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group. 1-(Trimethylsilyl)imidazole (TSIM) is a highly effective and specific silylating agent for imidazoles.
-
Acylation: This involves the introduction of an acyl group. Reagents like isobutyl chloroformate have been successfully used to derivatize a range of imidazole-like compounds.[4]
Protocol: Derivatization with Isobutyl Chloroformate
This protocol is based on a method developed for the determination of imidazole-like compounds in atmospheric aerosols.[4]
-
Reagent Preparation: Prepare a derivatization solution containing acetonitrile, pyridine, and anhydrous ethanol.
-
Reaction: To the dried sample extract, add 90 µL of acetonitrile, 60 µL of pyridine, 200 µL of anhydrous ethanol, and 70 µL of isobutyl chloroformate.[4]
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Extraction: After cooling, extract the derivatized imidazoles into a suitable organic solvent (e.g., dichloromethane).
-
Analysis: The organic layer is then ready for GC-MS analysis.
GC-MS Instrumentation and Method Parameters
The following table provides a starting point for developing a robust GC-MS method for the analysis of derivatized imidazole compounds. Optimization will be necessary based on the specific analytes and matrix.
| Parameter | Typical Setting | Rationale and Expert Insights |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | A mid-polarity column provides good separation for a wide range of derivatized compounds. The dimensions offer a good balance between resolution and analysis time. |
| Carrier Gas | Helium, constant flow mode (e.g., 1.0-1.5 mL/min) | Helium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with mass spectrometers. |
| Inlet Temperature | 250-280 °C | The inlet temperature should be high enough to ensure rapid and complete vaporization of the derivatized analytes without causing thermal degradation. |
| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless injection is preferred for trace analysis to maximize sensitivity. A split injection may be used for more concentrated samples to avoid column overloading. |
| Oven Temperature Program | Initial: 60-80 °C (hold 1-2 min), Ramp: 10-20 °C/min, Final: 280-300 °C (hold 5-10 min) | A temperature program is essential to separate compounds with different boiling points. The initial temperature should be low enough to trap the analytes at the head of the column, and the final temperature should be sufficient to elute all compounds of interest. |
| MS Transfer Line Temperature | 280-300 °C | This temperature must be high enough to prevent condensation of the analytes as they pass from the GC to the MS. |
| Ion Source Temperature | 200-230 °C | An optimized ion source temperature is crucial for efficient ionization and minimizing fragmentation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a standard and robust ionization technique that produces reproducible mass spectra, which can be compared to library databases for identification. |
| MS Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan mode is used for qualitative analysis and identification of unknown compounds. SIM mode offers significantly higher sensitivity and selectivity for quantitative analysis by monitoring only specific ions characteristic of the target analytes.[9] |
Data Analysis and Interpretation
Qualitative analysis involves comparing the acquired mass spectrum of a chromatographic peak with a reference library (e.g., NIST). The retention time of the analyte should also match that of a known standard. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.
Key Mass Spectral Fragments of Derivatized Imidazole
The mass spectrum of a derivatized imidazole will show characteristic fragment ions. For example, for an isobutyl chloroformate derivative of imidazole, one might expect to see ions corresponding to the loss of the isobutyl group or other characteristic fragments. The molecular ion peak is also a key identifier.
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.[6]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[6][10]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process, determined by spiking a blank matrix with a known amount of the analyte.[4]
Overcoming Common Challenges and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Active sites in the GC system; Incomplete derivatization; Column degradation. | Use a deactivated liner and column; Optimize derivatization conditions; Trim the column or replace it. |
| Low Sensitivity | Inefficient extraction or derivatization; Matrix effects (ion suppression). | Optimize sample preparation and derivatization; Use a more sensitive MS acquisition mode (SIM); Employ matrix-matched standards.[11] |
| Poor Reproducibility | Inconsistent sample preparation or derivatization; Leaks in the GC system. | Standardize all steps of the protocol; Perform regular system maintenance and leak checks. |
| Ghost Peaks | Carryover from previous injections; Contamination of the system. | Run solvent blanks between samples; Clean the injector and ion source. |
Conclusion: The Power of GC-MS in Imidazole Analysis
While the analysis of imidazole compounds by GC-MS presents challenges due to their inherent polarity, a well-structured analytical approach, incorporating effective sample preparation and derivatization, can yield highly reliable and sensitive results. By understanding the principles behind each step of the workflow and meticulously optimizing the method parameters, researchers can confidently employ GC-MS for the accurate determination of imidazoles in a wide range of applications, from pharmaceutical quality control to environmental monitoring. This powerful technique, when properly implemented, remains a cornerstone of modern analytical chemistry.
References
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023).
- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025).
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI. [Link]
-
Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. (n.d.). Food Science. [Link]
-
Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. [Link]
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2019). PubMed. [Link]
-
Cyclohexanone/sulfonated polymer catalyst: A new simple derivatizing procedure for GC-MS determination of 2- and 3-monochloropropanediols. (2025). ResearchGate. [Link]
-
Limitations and disadvantages of GC-MS. (2022). Labio Scientific®. [Link]
-
Techniques for Avoiding Unexpected Problems in LC and GC Analysis. (2020). Agilent. [Link]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Hindawi. [Link]
-
Current challenges and developments in GC-MS based metabolite profiling technology. (n.d.). Journal of Biotechnology. [Link]
-
Imidazole. (n.d.). Wikipedia. [Link]
-
Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID). (n.d.). PMC - NIH. [Link]
-
(PDF) Selected problems of qualitative analysis in GC/MS on the example of semivolatile environmental pollutants. (2024). ResearchGate. [Link]
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- 7. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices | MDPI [mdpi.com]
- 8. Current challenges and developments in GC-MS based metabolite profiling technology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. agilent.com [agilent.com]
Troubleshooting & Optimization
Improving yield and purity of 4,5-Dichloro-1,2-dimethylimidazole
Welcome to the dedicated technical support guide for the synthesis and purification of 4,5-dichloro-1,2-dimethylimidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic intermediate. We will explore the causality behind experimental choices to empower you with a deeper understanding of the reaction, enabling you to troubleshoot effectively and optimize your outcomes.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues you may encounter during the experimental workflow.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield in the dichlorination of 1,2-dimethylimidazole is a frequent challenge stemming from several potential factors. Understanding the underlying chemistry is key to diagnosing the issue.
-
Causality 1: Ineffective Chlorinating Agent: The choice and handling of the chlorinating agent are critical. Agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly used. However, their reactivity can be compromised by moisture. Hydrolysis of these reagents reduces the amount of active chlorine available for the reaction.
-
Solution: Always use freshly opened or properly stored chlorinating agents. Ensure your glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
-
Causality 2: Sub-optimal Reaction Temperature: Electrophilic aromatic substitution on the imidazole ring is temperature-sensitive. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of undesirable byproducts, including over-chlorinated species or polymeric materials, which complicates purification and lowers the isolated yield of the desired product.
-
Solution: Maintain strict temperature control. Initiate the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the chlorinating agent to manage the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat as determined by reaction monitoring to drive it to completion.
-
-
Causality 3: Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will naturally lead to incomplete conversion of the starting material. Using a large excess, however, can lead to the formation of polychlorinated byproducts that are difficult to separate from the target molecule.
-
Solution: A slight excess of the chlorinating agent (typically 2.1-2.3 equivalents) is recommended to ensure complete dichlorination of the two available positions (C4 and C5) on the 1,2-dimethylimidazole ring.
-
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield.
Question 2: My final product purity is low, even after recrystallization. What impurities should I expect and how can I remove them?
Answer: Purity issues often arise from byproducts with similar solubility profiles to this compound.
-
Common Impurities:
-
Monochloro-1,2-dimethylimidazole: This is the most common impurity, resulting from incomplete chlorination.
-
Unreacted 1,2-dimethylimidazole: The starting material may persist if the reaction does not go to completion.
-
Over-chlorinated or Degraded Products: While less common for this specific substrate, harsh conditions can lead to other chlorinated species or ring-opened byproducts.
-
-
Purification Strategy:
-
Solvent Selection for Recrystallization: The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain in solution. A mixed solvent system, such as ethanol/water or toluene/hexane, often provides the necessary selectivity. The crude product should be dissolved in a minimal amount of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until turbidity persists, followed by reheating to clarify and slow cooling.[1][2]
-
Chromatography: If recrystallization fails to provide the desired purity (>99%), column chromatography is a reliable alternative. A silica gel stationary phase with a gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) can effectively separate the dichlorinated product from both the less polar starting material and the more polar monochlorinated intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
| Impurity | Typical R_f (TLC) | Identification Method | Removal Strategy |
| 1,2-dimethylimidazole (Starting Material) | Higher | GC-MS, ¹H NMR | Recrystallization, Chromatography |
| 4-chloro-1,2-dimethylimidazole | Intermediate | GC-MS, ¹H NMR | Fractional Recrystallization, Chromatography |
| This compound | Lower | GC-MS, ¹H NMR, Melting Point | Primary isolated product |
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material and chlorinating agent for this synthesis? A: The standard and most direct precursor is 1,2-dimethylimidazole. For the chlorination step, sulfuryl chloride (SO₂Cl₂) in a non-protic solvent like dichloromethane (DCM) or chloroform is highly effective. N-chlorosuccinimide (NCS) in a solvent like acetonitrile can also be used, which is often considered a milder and safer alternative.
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the best methods.
-
TLC: Spot the reaction mixture on a silica plate against a standard of the 1,2-dimethylimidazole starting material. The product, being more halogenated, will be less polar and should have a higher R_f value than the starting material. The disappearance of the starting material spot indicates the reaction is nearing completion.
-
GC-MS: Withdraw a small aliquot from the reaction, quench it carefully (e.g., with a sodium bicarbonate solution), extract with a solvent like ethyl acetate, and inject it into the GC-MS. This will give you a precise ratio of starting material, monochlorinated intermediate, and the desired dichlorinated product, confirming the reaction's status.[3]
Q: What are the optimal storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Based on the safety data for similar compounds, it is classified as a skin and eye irritant.[4][5] Long-term stability is best maintained under these conditions to prevent potential degradation.
Q: What are the critical safety precautions I should take? A:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid breathing dust or vapors.[5]
-
Chlorinating Agents: Reagents like sulfuryl chloride are highly corrosive and react violently with water. Handle with extreme care under an inert atmosphere.
-
Quenching: The reaction quench should be performed slowly and carefully, especially when using reactive chlorinating agents, as it can be exothermic and release gases like HCl or SO₂.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a self-validating system. Successful execution should yield a product with the expected characteristics, confirming the procedure's validity.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethylimidazole (5.0 g, 52.0 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (14.7 g, 109.2 mmol, 2.1 eq.) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate solution cooled in an ice bath to neutralize excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Synthesis Workflow Diagram
Sources
Technical Support Center: Troubleshooting Common Side Reactions in Imidazole Synthesis
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of imidazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.
Structure of This Guide
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section will delve into a specific side reaction, explaining its mechanistic origin and providing actionable strategies for its mitigation and the subsequent purification of the desired imidazole product.
Core Concepts in Imidazole Synthesis
Imidazole synthesis often involves the condensation of several components. The Debus-Radziszewski synthesis, for instance, is a multicomponent reaction that brings together a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1] Other important methods include the Marckwald synthesis, which typically yields 2-thioimidazoles from α-aminoketones and thiocyanates, and the Van Leusen synthesis, which utilizes tosylmethyl isocyanide (TosMIC). Understanding the core mechanisms of these reactions is the first step in diagnosing and preventing the formation of unwanted byproducts.
Frequently Asked Questions & Troubleshooting Guides
Formation of Oxazole Byproducts
Q1: I am observing a significant amount of an oxazole byproduct in my imidazole synthesis. Why is this happening and how can I prevent it?
A1: The formation of oxazoles is a common side reaction, particularly in syntheses that utilize α-dicarbonyl compounds and aldehydes, which are precursors for both heterocycles. The competition between imidazole and oxazole formation is primarily dictated by the nucleophile present and the reaction conditions.
Causality and Mechanism:
The key intermediate in these reactions is often an α-amino carbonyl species formed from the reaction of an α-dicarbonyl with ammonia or a primary amine. This intermediate can then react in two competing ways:
-
For Imidazole Formation: The α-amino carbonyl intermediate reacts with another equivalent of an amine or ammonia, followed by cyclization and oxidation to form the imidazole ring.
-
For Oxazole Formation: The same α-amino carbonyl intermediate can react with an aldehyde to form an imine, which then cyclizes to form an oxazole.
The reaction pathway is a delicate balance. The presence of a high concentration of ammonia or a primary amine will favor the imidazole pathway. Conversely, if the concentration of the aldehyde is high relative to the amine, or if the amine is a poorer nucleophile, the oxazole pathway can dominate.
Troubleshooting Workflow for Oxazole Formation:
Caption: Troubleshooting workflow for minimizing oxazole byproducts.
Preventative Measures and Protocol Adjustments:
| Parameter | Recommendation to Favor Imidazole Formation | Rationale |
| Amine Concentration | Use a stoichiometric excess of ammonia or the primary amine. | Pushes the equilibrium towards the formation of the diimine intermediate required for imidazole synthesis. |
| Aldehyde Addition | Add the aldehyde slowly to the reaction mixture. | Maintains a low concentration of the aldehyde, disfavoring the pathway to oxazole formation. |
| Solvent | Protic solvents like ethanol can favor imidazole synthesis. | Solvation effects can influence the relative nucleophilicity of the reacting species. |
| Temperature | Lowering the reaction temperature may increase selectivity. | Can help to control the rate of competing reactions. |
Experimental Protocol: Minimizing Oxazole Formation in a Debus-Radziszewski-type Reaction
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) and a significant excess of ammonium acetate (e.g., 5-10 eq) in ethanol.
-
Stir the mixture at a controlled temperature (e.g., room temperature to 50 °C).
-
Prepare a solution of the aldehyde (1.0 eq) in a small amount of ethanol.
-
Add the aldehyde solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and minimize byproduct formation.
-
Upon completion, proceed with the standard workup and purification procedure.
Formation of 2-Aroyl-4(5)-arylimidazole Byproducts
Q2: My synthesis of a 2,4(5)-diarylimidazole is yielding a significant amount of a 2-aroyl-4(5)-arylimidazole byproduct. What causes this and how can I avoid it?
A2: The formation of 2-aroyl-4(5)-arylimidazoles is a known side reaction, and its prevalence is highly dependent on the specific reaction conditions employed.[2] This side product arises from an alternative reaction pathway involving the starting materials.
Causality and Mechanism:
This side reaction is often observed in syntheses that utilize an α-haloketone as a precursor. The exact mechanism can be complex, but it is believed to involve the reaction of the α-haloketone with an intermediate that still contains a carbonyl group, rather than the fully formed diimine. The presence of certain catalysts or reaction conditions can promote this pathway.
Troubleshooting and Optimization:
The key to minimizing this byproduct is careful control of the reaction environment. A systematic approach to optimizing the reaction conditions is recommended.
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Lowering the reaction temperature can often reduce the formation of this byproduct. | The activation energy for the side reaction may be higher than that of the desired reaction. |
| Catalyst | If a catalyst is being used, screening different Lewis or Brønsted acids may identify one that is more selective for the desired product. | The catalyst can influence the reactivity of the various intermediates. |
| Solvent | The polarity of the solvent can impact the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol, methanol). | Solvent effects can stabilize or destabilize key transition states. |
| Reaction Time | Monitor the reaction closely and stop it once the desired product has formed to a significant extent, as prolonged reaction times may lead to increased byproduct formation. | The desired product may be more stable under the reaction conditions than the intermediates leading to the byproduct. |
Unwanted Polymerization
Q3: My reaction mixture is turning into an intractable tar-like substance, suggesting polymerization. What is causing this and how can I prevent it?
A3: Unwanted polymerization is a common issue in multicomponent reactions where highly reactive intermediates are formed. In the context of imidazole synthesis, this can occur when the reaction conditions are too harsh or when certain reactive functional groups are present on the starting materials.
Causality and Mechanism:
Polymerization can be initiated by several factors:
-
High Temperatures: Excessive heat can lead to the decomposition of intermediates and the initiation of radical or condensation polymerization pathways.
-
Highly Reactive Aldehydes: Aldehydes prone to self-condensation (like formaldehyde) can initiate polymerization.
-
Acid or Base Catalysis: Strong acids or bases can catalyze side reactions that lead to polymer formation.
While the Debus-Radziszewski reaction has been adapted for the synthesis of imidazole-containing polymers, these are typically under controlled conditions.[3][4] Uncontrolled polymerization during the synthesis of small molecule imidazoles is an indication of suboptimal reaction conditions.
Preventative Measures:
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Use an oil bath and a temperature controller for precise regulation.
-
Choice of Reagents: If possible, use less reactive aldehyde derivatives or protect highly reactive functional groups on your starting materials.
-
Control of pH: Ensure that the pH of the reaction mixture is within an optimal range. For many imidazole syntheses, mildly acidic conditions (e.g., using ammonium acetate as the ammonia source) are beneficial.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may initiate polymerization.
Troubleshooting Flowchart for Polymerization:
Caption: A workflow for troubleshooting unwanted polymerization.
Purification Challenges
Q4: I am having difficulty purifying my imidazole product from the reaction byproducts. What are the best strategies for purification?
A4: The purification of imidazoles can be challenging due to their polarity and potential for co-elution with structurally similar byproducts. A multi-step purification strategy is often necessary.
Recommended Purification Techniques:
-
Acid-Base Extraction: Imidazoles are basic and can be protonated with dilute acid (e.g., 1 M HCl) to form water-soluble imidazolium salts. This allows for the separation from non-basic organic impurities.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with 1 M HCl. The imidazole will move to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities. Neutralize the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) to precipitate the purified imidazole, which can then be extracted back into an organic solvent.
-
-
Column Chromatography: This is a standard technique for purifying organic compounds. For imidazoles, silica gel is a common stationary phase.
-
Solvent System Selection: A gradient elution is often effective. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent streaking of the basic imidazole on the acidic silica gel.
-
-
Recrystallization: If the imidazole product is a solid, recrystallization can be a highly effective method for obtaining a high-purity material.
-
Solvent Selection: The ideal solvent is one in which the imidazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents for imidazoles include ethanol, methanol, acetonitrile, or mixtures of solvents like ethyl acetate/hexane.
-
Purification Strategy Workflow:
Caption: A general workflow for the purification of imidazole derivatives.
References
- Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Justus Liebigs Annalen der Chemie1858, 107 (2), 199–208.
- Radziszewski, B. Ueber die Constitution des Lophins und einiger damit verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft1882, 15 (2), 2706–2708.
-
Zuliani, V.; Cocconcelli, G.; Fantini, M.; Ghiron, C.; Rivara, M. A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The formation of 2-aroyl-4(5)-arylimidazoles as side products strongly depends on the reaction conditions employed. J. Org. Chem.2007 , 72 (12), 4551–4553. [Link]
- Weidenhagen, R.; Rienäcker, R. Über die Bildung von Oxazolen aus α-Amino-carbonyl-Verbindungen und Aldehyden. Berichte der deutschen chemischen Gesellschaft (A and B Series)1939, 72 (1), 57-63.
- Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.
-
Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. A new and simple synthesis of imidazoles from tosylmethyl isocyanide and aldimines. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]
-
Lindner, J. P.; Theato, P. The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Polym. Chem.2014 , 5 (11), 3561-3564. [Link]
- Marckwald, W. Ueber die Synthese von Thioimidazolen. Berichte der deutschen chemischen Gesellschaft1892, 25 (2), 2354–2373.
-
Meciarova, M.; Polackova, V.; Toma, S. Debus-Radziszewski reaction: a versatile tool for the synthesis of imidazole-containing polymers. Molecules2020 , 25 (18), 4235. [Link]
-
Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]
Sources
Technical Support Center: Stability and Storage of Halogenated Imidazole Compounds
Welcome to the technical support center for halogenated imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of these critical molecules. Here, we move beyond simple protocols to explain the causality behind experimental observations and provide robust troubleshooting strategies.
Foundational Principles: Understanding the Stability of the Halogenated Imidazole Scaffold
Halogenated imidazoles are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and tunable electronic properties. However, the very features that make them effective—the aromatic imidazole ring and the electron-withdrawing/donating nature of halogen substituents—also render them susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward ensuring the integrity of your research.
The stability of a halogenated imidazole is not an intrinsic constant but a dynamic interplay of its structure and environment. Key factors influencing stability include:
-
pH: The imidazole ring contains both a weakly acidic proton (on the nitrogen) and a basic nitrogen atom, making it sensitive to pH. Hydrolysis is a primary concern, particularly in neutral to basic conditions.[1]
-
Oxidizing Agents: The electron-rich imidazole ring is susceptible to oxidation. This can be initiated by atmospheric oxygen (autoxidation), peroxides, or other oxidizing agents present in the experimental setup.[2][3]
-
Light Exposure: Many aromatic heterocyclic compounds, including imidazoles, can absorb UV or visible light, leading to photochemical degradation.[2][4]
-
Temperature: Like all chemical compounds, halogenated imidazoles have a threshold for thermal stability. Elevated temperatures can accelerate degradation reactions.[5]
-
Moisture (Hygroscopicity): Some imidazole derivatives are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to physical changes (like caking) and can also facilitate hydrolytic degradation.[6][7]
The nature of the halogen substituent also plays a role. The bond strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) and the electronegativity of the halogen can influence the reactivity of the imidazole ring. For instance, C2-halogenated imidazoles can undergo facile dissociation at the halo-substitution.[8]
Visualizing Core Stability Factors
Caption: Key environmental and structural factors influencing the stability of halogenated imidazole compounds.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the handling and analysis of halogenated imidazole compounds.
Observation: My solid compound has changed color (e.g., turned yellow or brown).
Q: I stored my white, crystalline halogenated imidazole compound in the lab, and it has developed a yellowish or brownish tint. Is it still usable?
A: A change in color is a strong indicator of degradation. This is often due to slow oxidation or photodegradation, leading to the formation of conjugated impurities that absorb visible light.
-
Probable Cause 1: Oxidation. The imidazole ring is susceptible to autoxidation, especially if it has electron-donating groups or is in a basic environment.[2] This process can be accelerated by exposure to air over time.
-
Probable Cause 2: Photodegradation. Exposure to ambient lab lighting, especially sunlight, can initiate photochemical reactions.[2][4] Imidazole-containing drugs like Daclatasvir have shown sensitivity to photodegradation in solution.[2]
-
Actionable Steps:
-
Do not assume it is usable for sensitive applications. The purity is compromised.
-
Characterize the impurity. Use analytical techniques like HPLC-UV to assess the purity. A new peak in the chromatogram is indicative of a degradation product. Mass spectrometry (MS) can help identify the mass of the impurity, and NMR can be used to elucidate its structure.[2]
-
Implement proper storage. For long-term storage, keep the compound in an amber vial to protect it from light, and if it is known to be air-sensitive, store it under an inert atmosphere (e.g., in a desiccator with an inert gas purge or in a glovebox).[9][10] Store in a cool, dry, and dark place.[10]
-
Observation: I'm seeing unexpected peaks in my HPLC analysis.
Q: When I analyze my halogenated imidazole compound via HPLC, I see one or more unexpected peaks that weren't there when I first received the sample. What could they be?
A: The appearance of new peaks in an HPLC chromatogram is a classic sign of degradation or the presence of impurities. The identity of these peaks depends on the conditions the sample has been exposed to.
-
Probable Cause 1: Hydrolysis in Solution. If your compound has been in an aqueous or protic solvent, especially at neutral or basic pH, hydrolysis may have occurred.[11] The degradation of the imidazole fungicide Prochloraz, for example, is significantly faster at pH 9.2 than at pH 7.0.[1]
-
Probable Cause 2: Solvent-Induced Degradation. Ensure the solvent used for sample preparation is inert to your compound. Some solvents can contain impurities (e.g., peroxides in older ethers) that can degrade the sample.
-
Probable Cause 3: On-Column Degradation. While less common, some highly reactive compounds can degrade on the HPLC column itself, especially if the mobile phase is incompatible or the column has reactive sites.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting unexpected peaks in HPLC analysis.
Observation: My compound shows poor solubility or has precipitated from solution.
Q: I dissolved my halogenated imidazole in a solvent, but after some time, it precipitated out, or I'm struggling to get it to dissolve at a concentration it previously did. Why is this happening?
A: This could be due to several factors, including degradation to a less soluble product, a change in the polymorphic form, or issues with the solvent itself.
-
Probable Cause 1: Degradation to an Insoluble Product. A degradation product may have significantly lower solubility in your chosen solvent than the parent compound.
-
Probable Cause 2: pH Shift. If your solvent is unbuffered, absorption of atmospheric CO2 can lower the pH, or interaction with glassware can raise it. For compounds whose solubility is pH-dependent, this can cause precipitation.
-
Probable Cause 3: Hygroscopicity and Hydrate Formation. If your compound is hygroscopic, it may have absorbed water from the atmosphere. This can lead to the formation of a hydrate, which may have different solubility properties.[6][7]
Actionable Steps:
-
Filter and Analyze the Precipitate. If possible, isolate the precipitate and analyze it separately (e.g., by NMR, MS, or melting point) to determine if it is the parent compound or a degradation product.
-
Control the pH. Use buffered solutions when working with pH-sensitive compounds to maintain consistent solubility.
-
Handle Hygroscopic Compounds Appropriately. Store hygroscopic compounds in a desiccator or glovebox.[7] When weighing, do so quickly to minimize exposure to atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What are the ideal general storage conditions for a new halogenated imidazole compound whose stability is unknown?
A1: As a precautionary measure, treat all new compounds as potentially sensitive. The recommended starting point is to store them at -20°C to 4°C , protected from light (in an amber vial), and in a dry environment (in a desiccator).[10][12][13] If the compound is suspected to be air-sensitive, store it under an inert gas like argon or nitrogen.
Q2: How does the type of halogen (F, Cl, Br, I) affect the stability of the imidazole ring?
A2: The halogen's identity and position on the ring can significantly influence stability.
-
Electronegativity and Bond Strength: Fluorine is the most electronegative and forms the strongest bond with carbon. This can sometimes increase thermal stability. Conversely, the C-I bond is the weakest, making iodo-imidazoles potentially more susceptible to dehalogenation or degradation.
-
Reactivity: Halogenation can alter the electron density of the imidazole ring, affecting its susceptibility to nucleophilic or electrophilic attack. For example, halogen substitution can influence the molecule's ability to act as a corrosion inhibitor by affecting its adsorption onto metal surfaces.[8]
Q3: I need to prepare a stock solution of my halogenated imidazole. What is the best solvent to use for long-term storage?
A3: The best choice is highly compound-dependent. However, here are some general principles:
-
Aprotic and Anhydrous Solvents: For long-term storage, anhydrous aprotic solvents like DMSO, DMF, or acetonitrile are often preferred over protic solvents (like water or methanol) to minimize the risk of hydrolysis.
-
Avoid Peroxide-Forming Solvents: Avoid using aged ethers (like THF or dioxane) as they can form explosive peroxides which are also strong oxidizing agents.
-
Conduct a Stability Study: The most reliable approach is to conduct a short-term stability study. Prepare small aliquots of the stock solution in different solvents and store them under your intended conditions. Analyze the solutions at regular intervals (e.g., 24h, 48h, 1 week) by HPLC to check for degradation.
Q4: How can I quickly assess the potential stability issues of a new halogenated imidazole compound?
A4: A forced degradation study is the industry-standard approach.[2][14][15] This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation pathways.
| Stress Condition | Typical Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at room temp or elevated temp (e.g., 60°C) | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at room temp | To test stability in basic environments. Imidazoles are often more susceptible to base-catalyzed hydrolysis.[2][11] |
| Oxidation | 3% H₂O₂ at room temp | To identify susceptibility to oxidative degradation.[2] |
| Thermal Stress | Solid compound at elevated temp (e.g., 10°C above accelerated stability testing conditions).[16] | To assess thermal stability.[5] |
| Photostability | Expose the compound (solid and in solution) to a light source as per ICH Q1B guidelines. | To determine light sensitivity.[2][16] |
Table 1: Recommended conditions for a forced degradation study.
Experimental Protocols
Protocol: Forced Degradation Study for a Novel Halogenated Imidazole
This protocol provides a framework for investigating the intrinsic stability of a new halogenated imidazole compound.
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.
Materials:
-
Halogenated imidazole compound
-
HPLC-grade water, acetonitrile, methanol
-
Buffers (e.g., phosphate, acetate)
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide
-
Calibrated oven, photostability chamber
-
HPLC system with UV/PDA and MS detectors
Procedure:
-
Method Development: Develop an HPLC method that can resolve the parent compound from potential degradation products. A good starting point is a C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile.
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with acid before injection.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal (Solid): Store 5-10 mg of the solid compound at 70°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Thermal (Solution): Keep 1 mL of the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines. Wrap a control sample in aluminum foil.
-
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample and analyze by HPLC-UV/MS.
-
Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage degradation.
-
Use the MS data to propose structures for the major degradation products.
-
If significant degradation occurs, consider isolating the degradants for full structural elucidation by NMR.[2]
-
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3051-3059. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... Retrieved from [Link]
-
Bradley, C. (2026). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. Available at: [Link]
-
ResearchGate. (n.d.). Activation parameters of hydrolysis of imidazolines at pH ≈ 12. Retrieved from [Link]
-
Al-Attas, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5943. Available at: [Link]
-
Choudhary, A. (2015). Protection of Light Sensitive Products. Pharmaguideline. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Available at: [Link]
-
TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Available at: [Link]
-
World Health Organization. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Available at: [Link]
-
Kumar, A., et al. (2012). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Biology, 33(3), 553-557. Available at: [Link]
-
Shinde, N. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 921-929. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available at: [Link]
-
ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Available at: [Link]
-
Sci-Hub. (n.d.). Imidazole Substituent Effects on Oxidative Reactivity of Tripodal(imid) 2 (thioether)Cu I Complexes. Retrieved from [Link]
-
Hampton Research. (2023). HR2-573 1.0 M Imidazole SDS. Available at: [Link]
-
ResearchGate. (n.d.). The impact of halogen substitution on the corrosion inhibition of imidazothiazole derivatives for mild steel in corrosive media (Part A). Retrieved from [Link]
-
Hampton Research. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Available at: [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Lim, Z. R., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1859. Available at: [Link]
-
ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
MDPI. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. Available at: [Link]
-
CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available at: [Link]
-
Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]
-
MDPI. (n.d.). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ).. Retrieved from [Link]
-
Chromatography Forum. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach. Retrieved from [Link]
-
RSC Publishing. (n.d.). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Available at: [Link]
-
ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Available at: [Link]
-
RSC Publishing. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Available at: [Link]
-
ResearchGate. (n.d.). Thermal stability and decomposition of pharmaceutical compounds. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]
-
PubMed. (2011). Hydrolysis of imidazole-2-ylidenes. Available at: [Link]
-
Chromatography Forum. (2013). RP HPLC method for Imidazole. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Stability Testing of Pharmaceutical Products. Available at: [Link]
-
Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies. Available at: [Link]
-
ResearchGate. (n.d.). The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions. Retrieved from [Link]
-
Science of The Total Environment. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Available at: [Link]
-
Protheragen. (2025). How to store fluorinated pharmaceutical intermediates properly?. Available at: [Link]
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- 16. ema.europa.eu [ema.europa.eu]
Identifying and minimizing impurities in 4,5-Dichloro-1,2-dimethylimidazole reactions
Welcome to the technical support center for the synthesis of 4,5-dichloro-1,2-dimethylimidazole. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and nuances of this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and minimizing impurities in your reactions, ensuring the integrity and quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile can vary based on your reaction conditions, but the most prevalent impurities typically arise from incomplete or over-chlorination, as well as residual starting materials. Key impurities to monitor include:
-
Monochloro-1,2-dimethylimidazole: This is the product of incomplete chlorination and is often the primary impurity.
-
Unreacted 1,2-dimethylimidazole: Residual starting material can be carried through if the reaction does not go to completion.
-
Over-chlorinated species: While the presence of two chlorine atoms deactivates the imidazole ring, harsh reaction conditions could potentially lead to the formation of trichloro-imidazole derivatives.[1]
-
Isomeric impurities: Depending on the synthetic route of the starting material, 1,2-dimethylimidazole, isomeric impurities may be present and subsequently chlorinated.[2]
Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?
A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying the target compound from its impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information for each separated peak.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile and semi-volatile compounds. For some imidazole derivatives, derivatization may be necessary to enhance volatility.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the definitive structural elucidation of isolated impurities.[1]
Q3: What are the initial steps I should take if I observe a significant level of impurities in my reaction?
A3: If you detect a high level of impurities, the first step is to systematically review your reaction parameters. Key areas to investigate include:
-
Stoichiometry of the chlorinating agent: Ensure the correct molar ratio of the chlorinating agent to 1,2-dimethylimidazole is used. An insufficient amount will lead to incomplete chlorination, while a large excess may promote side reactions. Studies on the chlorination of imidazole have shown that a 1:2 molar ratio of imidazole to sodium hypochlorite is optimal for the synthesis of the dichloro-derivative.[1]
-
Reaction temperature and time: These parameters should be carefully controlled to ensure the reaction proceeds to completion without degrading the product or promoting side reactions.
-
Purity of starting materials: Verify the purity of your 1,2-dimethylimidazole, as impurities in the starting material will be carried through the reaction.
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during the synthesis of this compound.
Issue 1: High Levels of Monochloro-1,2-dimethylimidazole Detected
Causality: The presence of significant amounts of monochloro-1,2-dimethylimidazole is a clear indicator of incomplete chlorination. The introduction of the first chlorine atom deactivates the imidazole ring, making the second chlorination step more challenging.[1] Insufficient chlorinating agent, suboptimal reaction temperature, or inadequate reaction time can all contribute to this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high monochloro impurity.
Experimental Protocol: Optimizing Chlorination
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1,2-dimethylimidazole in a suitable solvent (e.g., glacial acetic acid).[6]
-
Chlorinating Agent Addition: Slowly add the chlorinating agent (e.g., a solution of sodium hypochlorite) to the reaction mixture while maintaining a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
-
Molar Ratio Adjustment: Begin with a 1:2.2 molar ratio of 1,2-dimethylimidazole to the chlorinating agent. If incomplete chlorination persists, incrementally increase the ratio up to 1:2.5, monitoring for the formation of over-chlorinated byproducts.
-
Reaction Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture, quench it, and analyze by Thin Layer Chromatography (TLC) or HPLC to track the disappearance of the starting material and the monochloro-intermediate.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product. Filter the solid and wash thoroughly with water to remove any inorganic salts.[6]
Issue 2: Presence of Unreacted 1,2-dimethylimidazole in the Final Product
Causality: The persistence of the starting material in your final product points to an incomplete reaction. This could be due to similar reasons as the presence of the monochloro-impurity, namely insufficient chlorinating agent or non-optimized reaction conditions. It can also indicate poor mixing or a heterogeneous reaction mixture.
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Stirring/Agitation | Ensure vigorous and efficient stirring throughout the reaction. | To maintain a homogeneous reaction mixture and ensure all of the starting material comes into contact with the chlorinating agent. |
| Solvent | Use a solvent in which both the starting material and the chlorinating agent are soluble. | To facilitate a homogeneous reaction environment. |
| Reaction Time | As with the monochloro-impurity, extend the reaction time and monitor closely. | To allow the reaction to proceed to completion. |
Issue 3: Identification of Unknown Impurities
Causality: The appearance of unexpected peaks in your analytical chromatograms can be concerning. These could be over-chlorinated products, isomers, or byproducts from side reactions. The interaction of the chlorinating agent with the solvent or impurities within the starting materials can also lead to unforeseen products.
Logical Framework for Impurity Identification:
Caption: Logical framework for identifying unknown impurities.
Protocol for Impurity Isolation and Characterization:
-
Preparative HPLC/Column Chromatography: Scale up your reaction and purify the crude product using preparative HPLC or column chromatography to isolate the unknown impurity.[7]
-
Spectroscopic Analysis: Subject the isolated impurity to a suite of spectroscopic techniques:
-
Mass Spectrometry: To confirm the molecular weight.
-
¹H and ¹³C NMR: To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Mechanistic Investigation: Once the structure is confirmed, propose a plausible reaction mechanism for its formation. This will provide insights into how to modify the reaction conditions to prevent its formation. For instance, if an over-chlorinated product is identified, reducing the amount of chlorinating agent or lowering the reaction temperature would be logical next steps.
Purification Strategies
Effective purification is critical to obtaining high-purity this compound.
Recrystallization: This is often the most effective method for removing minor impurities.
-
Solvent Selection: Experiment with different solvents and solvent systems (e.g., ethanol/water, toluene, ethyl acetate) to find conditions that provide good recovery of the desired product while leaving impurities in the mother liquor.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form well-defined crystals. Filter the crystals and wash with a small amount of cold solvent.
Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic imidazole compounds will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to precipitate the purified product.
-
Filter the precipitate, wash with water, and dry.
By systematically applying these troubleshooting and purification strategies, you can significantly improve the purity of your this compound and gain a deeper understanding of the underlying chemistry of your reaction.
References
- Enyeribe, P. A. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. J. Chem Soc. Nigeria, 44(5), 832-840.
- Pesek, J. J., Matyska, M. T., & Berdiev, D. (Year).
- Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry.
- BenchChem. (2025). Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole.
- BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- ChemicalBook. (n.d.). 1,2-Dimethylimidazole synthesis.
- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)
- Sigma-Aldrich. (n.d.). 1,2-Dimethylimidazole 97.
- Der Pharma Chemica. (Year).
- Google Patents. (n.d.).
- Rasayan Journal of Chemistry. (2022).
- NIH. (2016). Imidazole catalyzes chlorination by unreactive primary chloramines. PMC.
- PubMed. (2023).
- ResearchGate. (2021). (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles.
- Synthesis of 4,5-disubstituted imidazoles. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)
- MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- ResearchGate. (n.d.). Estimation of impurity profiles of drugs and related materials Part 15.
- Wiley Analytical Science. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS.
- Organic Syntheses Procedure. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione.
- Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug...
- Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
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- Wordpress. (n.d.).
- PubMed. (n.d.). 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS.
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- ACS Sustainable Resource Management. (2024).
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- III Analytical Methods. (n.d.).
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Validation & Comparative
A Comparative Analysis of 4,5-Dichloro-1,2-dimethylimidazole and Other Halo-imidazoles for the Modern Researcher
For Immediate Release
In the intricate world of synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of experimental success. Among the vast array of heterocyclic compounds, halo-imidazoles have carved out a significant niche as versatile intermediates. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparative analysis of 4,5-Dichloro-1,2-dimethylimidazole against other halo-imidazoles, supported by experimental data and established chemical principles.
Introduction to Halo-imidazoles: A Landscape of Tunable Reactivity
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of halogen atoms onto this five-membered ring dramatically alters its electronic properties and reactivity, offering a powerful tool for molecular design.[2] Halogenation, particularly with chlorine and bromine, provides reactive handles for further functionalization through various cross-coupling and nucleophilic substitution reactions.[3][4] The position and nature of the halogen substituents, as well as other groups on the imidazole ring, allow for fine-tuning of the molecule's steric and electronic characteristics, thereby influencing its performance in synthetic applications and its biological activity.
This guide focuses on this compound, a polysubstituted imidazole that offers distinct advantages in specific synthetic contexts. By comparing its properties and reactivity with other halo-imidazoles, we aim to provide a rational basis for its selection in your research endeavors.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of halo-imidazoles, such as acidity (pKa), polarity (dipole moment), and solubility, are crucial parameters that govern their behavior in different reaction media and biological systems. The table below summarizes key properties for a selection of halo-imidazoles, providing a basis for comparison.
| Compound | Molecular Weight ( g/mol ) | pKa (Predicted) | Dipole Moment (D) | Melting Point (°C) | Solubility |
| Imidazole | 68.08 | 6.95 | 3.61[2] | 89-91 | Very soluble in water[5] |
| 4,5-Dichloroimidazole | 136.97 | - | - | 183-185[6] | - |
| This compound | 165.02 | - | - | - | - |
| 2-Chloro-1-methylimidazole | 116.55 | - | - | -10 | Slightly soluble in water[7] |
| 4,5-Dibromo-1-methylimidazole | 239.90 | - | - | - | - |
| 4-Bromo-1,2-dimethylimidazole | 175.02 | 4.96 | - | 40-44 | - |
| 4,5-Dichloro-2-methylimidazole | 150.99 | - | - | - | - |
The presence of electron-withdrawing halogen atoms generally decreases the basicity of the imidazole ring, resulting in a lower pKa. The N-methylation, as seen in 1,2-dimethylimidazole derivatives, can influence solubility and reactivity by eliminating the possibility of N-H deprotonation under basic conditions.
Comparative Reactivity Analysis: The Role of Substitution Patterns
The reactivity of halo-imidazoles is a function of several factors, primarily the nature and position of the halogen atom and the electronic influence of other substituents on the ring.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 4 and 5 positions of the imidazole ring are susceptible to displacement by nucleophiles. However, the electron-rich nature of the imidazole ring generally makes it less reactive towards SNAr compared to other aromatic systems. The presence of two chlorine atoms in 4,5-dichloroimidazoles deactivates the ring, making these reactions challenging.[3]
A key advantage of This compound over its N-unsubstituted counterpart, 4,5-dichloroimidazole, lies in its behavior under basic conditions often required for SNAr. The absence of an acidic N-H proton in the methylated compound prevents the formation of an unreactive imidazolate anion. This ensures that the imidazole ring remains sufficiently electrophilic for nucleophilic attack.
Conclusion
This compound presents a valuable tool for synthetic chemists, offering a unique combination of stability and reactivity. Its key advantage over N-unsubstituted halo-imidazoles lies in its inertness to deprotonation under basic conditions, leading to cleaner and more efficient nucleophilic substitution reactions. While its chloro substituents are inherently less reactive in cross-coupling reactions compared to bromo or iodo analogs, the strategic selection of modern catalyst systems can overcome this limitation. A thorough understanding of the comparative properties and reactivity of different halo-imidazoles, as outlined in this guide, is essential for making informed decisions in the design and execution of synthetic strategies in drug discovery and materials science.
References
- Importance and Involvement of Imidazole Structure in Current and Future Therapy. (n.d.). MDPI. Retrieved January 27, 2026, from https://www.mdpi.com/1422-0067/25/11/5859
- Enyeribe, P. A. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. J. Chem Soc. Nigeria, 44(5), 832-840.
- Kavadias, G., Luh, B., & Saintonge, R. (n.d.). Synthesis of 4,5-disubstituted imidazoles.
- 4,5-Dichloroimidazole ≥98%. (n.d.). Sigma-Aldrich. Retrieved January 27, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/277363
- Os'kina, I. A., et al. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles.
- 1,2-Dimethylimidazole synthesis. (n.d.). ChemicalBook. Retrieved January 27, 2026, from https://www.chemicalbook.com/productmethods/1739-84-0.htm
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica.
- Imidazole | C3H4N2 | CID 795. (n.d.). PubChem. Retrieved January 27, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/795
- 4,5-Dichloro-2-methylimidazole | C4H4Cl2N2 | CID 312390. (n.d.). PubChem. Retrieved January 27, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/312390
- Iddon, B., Khan, N., & Lim, B. L. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. J. Chem. Soc., Perkin Trans. 1, 1437-1443.
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). Journal of Visualized Experiments.
- Different reactivity of 3‐halo‐4,5‐dihydroisoxazoles towards ethanethiolate. (n.d.).
- Domanska, U., & Pobudkowska, A. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Synthesis of 2,5-diaryl-4-halo-1,2,3-triazoles and comparative study of their fluorescent properties. (n.d.).
- 2-Chloro-1-Methylimidazole Manufacturer & Supplier in China. (n.d.). Bouling Chemical Co., Limited.
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A Researcher's Guide to the Biological Activity of Substituted Imidazoles: A Comparative Analysis
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure, present in essential biomolecules like the amino acid histidine, has been a fertile ground for the development of a vast array of therapeutic agents. The strategic placement of various substituents on the imidazole ring can dramatically modulate its biological activity, leading to potent antimicrobial, anticancer, and anti-inflammatory compounds. This guide provides an in-depth, objective comparison of the biological activities of differently substituted imidazoles, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Imidazole Core: A Privileged Scaffold in Drug Discovery
The five-membered aromatic ring of imidazole, containing two nitrogen atoms, offers a unique combination of electronic and steric properties. It can act as a proton donor and acceptor, form hydrogen bonds, and coordinate with metal ions, enabling it to interact with a wide range of biological targets.[1] This inherent versatility is the primary reason for its prevalence in numerous clinically used drugs.[2] Understanding how different substitution patterns on this core structure influence its interaction with specific enzymes and receptors is paramount for the rational design of new and more effective therapeutic agents.
Antimicrobial Activity: A Comparative Look at Substituted Imidazoles
Imidazole derivatives have long been a mainstay in the fight against microbial infections, particularly fungal pathogens. Their primary mechanism of antifungal action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of substituted imidazoles is highly dependent on the nature and position of the substituents. Generally, the presence of lipophilic groups enhances antifungal activity by facilitating penetration through the fungal cell membrane.
-
2,4,5-Trisubstituted Imidazoles: A study on a series of 2,4,5-trisubstituted imidazoles revealed that compounds with a phenol group at the 2-position of the imidazole ring exhibited significant antibacterial activity. For instance, 4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.50 to 6.1 µg/mL.[4]
-
N-Substituted Imidazoles: N-substitution on the imidazole ring is often crucial for antimicrobial activity. In one study, N-substituted imidazole derivatives showed enhanced activity compared to their unsubstituted counterparts.[5]
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted imidazoles against various microbial strains, providing a quantitative comparison of their potency.
| Compound/Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol | Klebsiella pneumoniae | 0.50 | [4] |
| 2,4,5-triphenyl-1H-imidazole-1-yl (AJ-1) | Various bacterial strains | 25 - 200 | [6] |
| Thiazole-imidazole derivative (Compound 9) | Candida albicans | 39.06 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining MIC values.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compounds (substituted imidazoles)
-
Microbial cultures (bacterial or fungal)
-
Standard antimicrobial agent (positive control)
-
Solvent control (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the microtiter plate using MHB.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (standard antimicrobial), a negative control (medium only), and a solvent control.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Reading Results: Determine the MIC as the lowest concentration of the compound that shows no visible growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Anticancer Activity: Targeting Cancer Cell Proliferation
The imidazole scaffold is also a prominent feature in a number of anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of substituted imidazoles is intricately linked to their substitution patterns, which influence their binding affinity to specific cancer-related targets.
-
1,2,4-Trisubstituted Imidazoles: In a study of novel 1,2,4-triazole derivatives, which share structural similarities with imidazoles, compounds with specific substitutions demonstrated remarkable antiproliferative activity against a panel of cancer cell lines.[8]
-
Imidazole-Triazole Hybrids: The combination of imidazole and 1,2,3-triazole pharmacophores has yielded potent anticancer agents. A series of these hybrids showed significant activity against various cancer cell lines, with IC50 values in the low micromolar range.[3][9] The structure-activity relationship revealed that the nature of the side chain on the triazole ring greatly influenced the cytotoxic potency.[9]
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of various substituted imidazoles against different cancer cell lines, offering a direct comparison of their cytotoxic effects.
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-1,2,3-triazole hybrid (4k) | MCF-7 (Breast) | - | [3] |
| Triazole derivative (8c) | - | EGFR inhibition IC50 = 3.6 | [8] |
| Imidazole-thiadiazole derivative (50) | HEPG2-1 (Liver) | 0.86 | [10] |
| 2,4,5-triarylimidazole derivative (4a) | MDA-MB-231 (Breast) | Significant | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (substituted imidazoles)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT assay to determine the cytotoxicity of compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Substituted imidazoles have also emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation.
Structure-Activity Relationship (SAR) Insights
The COX-2 inhibitory activity of imidazole derivatives is highly sensitive to the substitution pattern on the imidazole and associated phenyl rings.
-
Di- and Tri-substituted Imidazoles: Studies have shown that the nature of substituents at the 2-, 4-, and 5-positions of the imidazole ring plays a critical role in COX-2 inhibition. For instance, certain diaryl-based pyrazole and triazole derivatives have demonstrated potent COX-2 inhibitory activity with IC50 values in the nanomolar to low micromolar range.[12]
-
Comparison of Imidazole Antimycotics: A comparative study of the anti-inflammatory potencies of several imidazole antimycotics revealed that their ability to inhibit leukotriene B4 production and calcium influx in neutrophils varied significantly. The order of potency was found to be itraconazole > ketoconazole > fluconazole = voriconazole, highlighting the importance of the overall molecular structure.[13][14]
Comparative Anti-inflammatory Activity Data
The following table provides a comparison of the COX-2 inhibitory activity (IC50 values) of different substituted imidazole and related azole derivatives.
| Compound/Substituent | COX-2 IC50 (µM) | Reference |
| Diaryl-based pyrazole derivative (15a) | 0.098 | [12] |
| Diaryl-based triazole derivative (15c) | 0.002 | [12] |
| 1,3-Dihydro-2H-indolin-2-one derivative (4e) | 2.35 | [15] |
| 1,3-Dihydro-2H-indolin-2-one derivative (9h) | 2.422 | [15] |
| Pyrazole derivative (PYZ16) | 0.52 | [16] |
| Etoricoxib | 0.5 - 1.1 | [17] |
Experimental Protocol: COX-2 Inhibition Assay
The COX-2 inhibitory activity of compounds can be determined using commercially available kits or by developing an in-house assay. The general principle involves measuring the production of prostaglandins in the presence and absence of the test compound.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test compounds (substituted imidazoles)
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
Detection system (e.g., ELISA or fluorescence-based)
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of the COX-2 enzyme and the test compounds at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme with the test compounds for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture for a defined period at the optimal temperature.
-
Reaction Termination: Stop the reaction.
-
Product Quantification: Quantify the amount of prostaglandin produced using a suitable detection method.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits COX-2 activity by 50%.
Caption: Workflow for the COX-2 inhibition assay.
Conclusion and Future Perspectives
The imidazole scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. As this guide has demonstrated, subtle modifications to the substitution pattern on the imidazole ring can lead to profound differences in biological activity, spanning antimicrobial, anticancer, and anti-inflammatory effects. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers in the field, enabling a more informed and rational approach to the design and evaluation of novel substituted imidazole derivatives. Future research will undoubtedly continue to unlock the full therapeutic potential of this privileged heterocyclic system.
References
- Al-blewi, F., Shaikh, S., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations.
- [Reference for 2,4,5-trisubstituted imidazoles antibacterial activity with MIC values]
- [Reference for mechanism of antifungal action of imidazoles]
- [Reference for pyrazole deriv
- [Reference for comparative anti-inflammatory activities of imidazole antimycotics]
- [Reference for 2,4,5-triarylimidazole deriv
- [Reference for 1,2,4-triazole deriv
- [Reference for comparative anti-inflammatory activities of imidazole antimycotics]
- [Reference for imidazole-triazole hybrids anticancer activity]
- [Reference for thiazole-imidazole deriv
- [Reference for synthesis and biological evaluation of new azole deriv
- [Reference for diaryl-based pyrazole and triazole deriv
- [Reference for 1,2,3-triazole-based glycosides anticancer activity]
- [Reference for etoricoxib COX-2 IC50 value]
- [Reference for imidazole-1,2,3-triazole hybrids anticancer activity]
- [Reference for N-substituted [4-(trifluoro methyl)
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- [Reference for synthesis and biological evaluation of novel imidazole deriv
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- [Reference for 1,2,3-triazoles and their metal chel
- [Reference for anticancer properties of 1,2,4-triazoles]
- [Reference for 1,3-dihydro-2H-indolin-2-one deriv
- [Reference for synthesis and biological evaluation of triphenyl-imidazoles as antimicrobial agents]
- [Reference for synthesis of 2,4,5-tri substituted imidazoles]
- [Reference for imidazole-thiadiazole deriv
- [Reference for N-substituted imidazole deriv
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A Comparative Guide to the Structure-Activity Relationship of 4,5-Dichloro-1,2-dimethylimidazole Analogs as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dichloro-1,2-dimethylimidazole scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of hypothetical analogs based on this core, with a focus on their potential as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases and cancer.[1][2][3] The insights presented herein are synthesized from established SAR principles for related substituted imidazole-based p38 inhibitors and are intended to guide the rational design of more potent and selective therapeutic agents.[4][5]
Introduction: The Rationale for Targeting p38 MAP Kinase with Substituted Imidazoles
The p38 MAP kinase signaling pathway plays a crucial role in the cellular response to stress and in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[2] Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making p38 MAP kinase a compelling therapeutic target.[1][2]
Substituted imidazoles have emerged as a prominent class of p38 MAP kinase inhibitors, with many compounds advancing to clinical trials.[1][3] These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase.[6] The imidazole core serves as a versatile scaffold, allowing for substitutions at various positions to optimize potency, selectivity, and pharmacokinetic properties.[7][8] The this compound core offers a unique substitution pattern with chlorine atoms at the 4 and 5 positions, which can influence the electronic properties and binding interactions of the molecule.
Core Structure and Key Interaction Points
The fundamental pharmacophore for many imidazole-based p38 MAP kinase inhibitors is a 4-aryl-5-(pyridin-4-yl)imidazole scaffold.[6] These inhibitors engage in key interactions within the ATP-binding site of p38, including:
-
Hinge Region Interaction: A crucial hydrogen bond is typically formed between a nitrogen atom of the inhibitor's heterocyclic core (or a substituent) and the backbone amide of Met109 in the hinge region of the kinase.
-
Hydrophobic Pockets: The inhibitor occupies two main hydrophobic pockets. A phenyl group at the 4-position of the imidazole ring often sits in a hydrophobic pocket, while a pyridinyl group at the 5-position occupies another.
-
Gatekeeper Residue: Interactions with the "gatekeeper" residue (threonine) are important for selectivity.
The following diagram illustrates the general binding mode of a substituted imidazole inhibitor within the p38 MAP kinase active site.
Caption: Workflow for an in vitro p38α kinase inhibition assay.
Cellular Assay for TNF-α Production
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Principle: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α. The amount of TNF-α released into the cell culture supernatant is then measured by ELISA.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human PBMCs or THP-1 cells in appropriate media.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for a further period (e.g., 4-6 hours).
-
-
Sample Collection:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant containing the secreted TNF-α.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration.
-
Determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel p38 MAP kinase inhibitors. The SAR analysis presented in this guide, based on established principles from related imidazole series, provides a rational framework for designing analogs with improved potency. Key strategies for optimization include the introduction of a 4-fluorophenyl group at the C2 position and a pyridinyl moiety to engage with the hinge region. Further exploration of substitutions at the N1-methyl position can be used to fine-tune the physicochemical properties of the compounds.
The experimental protocols detailed herein provide a robust methodology for evaluating the in vitro and cellular activity of newly synthesized analogs. Future work should focus on synthesizing and testing the proposed compounds to validate these SAR predictions. Additionally, kinase selectivity profiling and in vivo efficacy studies in relevant disease models will be crucial steps in advancing promising candidates toward clinical development.
References
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Laufer, S. A., et al. (2006). Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase: Focus on Optimized Interactions with the Enzyme's Surface-Exposed Front Region. Journal of Medicinal Chemistry, 49(22), 6527–6547. [Link]
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Al-Sanea, M. M., et al. (2022). Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole. Research on Chemical Intermediates, 48(10), 4429–4447. [Link]
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Widyawati, T., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(49), 46685–46729. [Link]
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Patel, S. B., et al. (2023). p38 MAP Kinase Inhibitors in Clinical Trials. ACS Medicinal Chemistry Letters, 14(1), 1-3. [Link]
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Murry, J. A., et al. (2004). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry, 4(13), 1405-1421. [Link]
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Laufer, S. (2014). The path of p38α MAP kinase inhibition. University of Tübingen. [Link]
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Verma, A., et al. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Link]
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Hirashima, R., et al. (2018). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. Journal of Pesticide Science, 43(3), 184–189. [Link]
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Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(11), 1645-1663. [Link]
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Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Link]
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Laggner, C., et al. (2005). Anti-tumor activity and cytotoxicity in Vitro of novel 4,5-dialkylimidazolium surfactants. Biological and Pharmaceutical Bulletin, 28(10), 1901-1906. [Link]
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Andersen, H. S., et al. (2017). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm, 8(3), 566–571. [Link]
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de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6299. [Link]
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El-Gohary, N. S. M., & Shaaban, M. I. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. [Link]
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Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In Heterocyclic Compounds. IntechOpen. [Link]
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Wang, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112596. [Link]
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Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019–5024. [Link]
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Mohammadhosseini, N., et al. (2015). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 14(3), 779–786. [Link]
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Confirming the purity of 4,5-Dichloro-1,2-dimethylimidazole using chromatographic techniques
A Senior Application Scientist's Guide to Confirming the Purity of 4,5-Dichloro-1,2-dimethylimidazole Using Chromatographic Techniques
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like this compound, a substituted imidazole with potential therapeutic applications, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of chromatographic techniques for the definitive purity determination of this compound, offering insights into method selection, experimental design, and data interpretation for researchers, scientists, and drug development professionals.
The Imperative of Purity for this compound
This guide will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity profiling of this compound. Furthermore, we will explore the synergistic role of orthogonal, non-chromatographic techniques in providing a holistic and unimpeachable assessment of its purity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy.[1] For a non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.
Causality Behind Experimental Choices in RP-HPLC
The selection of a C18 stationary phase is predicated on its hydrophobicity, which provides effective retention for moderately polar compounds like our target analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure optimal peak shape and resolution. The acidic pH of the buffer (pH 3.0) is critical for suppressing the ionization of the imidazole ring, thereby promoting a single, sharp peak. UV detection is suitable as the imidazole ring possesses a chromophore that absorbs in the low UV region.[2]
Experimental Protocol: RP-HPLC for this compound
1. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 30:70 (v/v) acetonitrile and 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid). Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare a working standard of 100 µg/mL by further dilution.
-
Sample Solution: Prepare the sample to be tested at a concentration of approximately 100 µg/mL in the mobile phase.[2]
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.[2]
-
Run Time: 15 minutes.
3. System Suitability:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.[2]
-
Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
4. Analysis:
-
Inject the blank (mobile phase), followed by the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).
Data Presentation: HPLC Purity Analysis
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 6.8 | - |
| Purity by Area % | 99.85% | ≥ 99.5% |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | 0.45% | ≤ 2.0% |
| Tailing Factor | 1.1 | ≤ 1.5 |
| Theoretical Plates | > 5000 | > 2000 |
HPLC Experimental Workflow
Caption: Workflow for HPLC Purity Determination.
Gas Chromatography (GC): A Viable Alternative for Volatile Impurities
Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[3] While this compound itself has a relatively high boiling point, GC can be an excellent choice for detecting volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.
Causality Behind Experimental Choices in GC
A capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is selected to provide good resolution for a range of potential impurities. The use of a flame ionization detector (FID) is advantageous due to its high sensitivity for organic compounds and a wide linear range. The temperature program is designed to elute volatile impurities at lower temperatures while ensuring the main component elutes at a reasonable time without decomposition.
Experimental Protocol: GC for this compound
1. Preparation of Solutions:
-
Solvent: High-purity dichloromethane.
-
Standard Solution: Prepare a 1 mg/mL solution of the reference standard in dichloromethane.
-
Sample Solution: Prepare a 1 mg/mL solution of the sample in dichloromethane.
2. Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
3. Analysis:
-
Inject the solvent blank, followed by the standard and sample solutions.
-
Identify and quantify any volatile impurities based on their retention times relative to the main peak.
Data Presentation: GC Purity Analysis
| Parameter | Result | Acceptance Criteria |
| Retention Time (Main Peak, min) | 18.5 | - |
| Purity by Area % | 99.90% | ≥ 99.5% |
| Volatile Impurity 1 (e.g., Dichloromethane) | 0.05% | ≤ 0.1% |
| Volatile Impurity 2 (e.g., Starting Material) | Not Detected | Not Detected |
GC Experimental Workflow
Caption: Workflow for GC Purity Determination.
Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is invaluable for preliminary purity assessments, reaction monitoring, and screening for non-volatile impurities.[4] While not as quantitative as HPLC or GC, its ability to quickly provide a qualitative picture of a sample's composition is a significant advantage.[5]
Causality Behind Experimental Choices in TLC
A silica gel plate is used as the stationary phase due to its polarity, which is suitable for separating a range of organic compounds. The mobile phase, a mixture of ethyl acetate and hexane, is chosen to provide good separation of the main spot from potential impurities. Visualization under UV light is effective due to the UV-active nature of the imidazole ring.
Experimental Protocol: TLC for this compound
1. Preparation:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: 30:70 (v/v) Ethyl Acetate:Hexane.
-
Sample Preparation: Dissolve the sample in a small amount of dichloromethane to a concentration of approximately 1 mg/mL.
2. Development:
-
Spot a small amount of the sample solution onto the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
3. Visualization:
-
Visualize the spots under a UV lamp at 254 nm.[6]
-
Calculate the retention factor (Rf) for each spot.
Data Presentation: TLC Purity Analysis
| Spot | Rf Value | Observation |
| Main Component | 0.45 | Single, well-defined spot |
| Impurity 1 | 0.20 | Faint spot, indicating a minor impurity |
| Impurity 2 | Not Detected | No other spots visible |
TLC Experimental Workflow
Caption: Workflow for TLC Purity Assessment.
Comparison of Chromatographic Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Liquid-solid adsorption |
| Applicability | Non-volatile and thermally stable compounds | Volatile and semi-volatile compounds | Wide range of non-volatile compounds |
| Resolution | Very High | Very High | Low to Moderate |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Moderate (µg-ng) |
| Quantification | Excellent | Excellent | Semi-quantitative to Qualitative |
| Speed | Moderate (10-30 min) | Moderate (15-40 min) | Fast (5-20 min) |
| Cost | High | High | Low |
| Best For | Accurate purity determination, impurity profiling | Residual solvent analysis, volatile impurities | Rapid screening, reaction monitoring |
The Power of Orthogonal Techniques: A Multi-faceted Approach to Purity Confirmation
While chromatographic techniques are powerful, relying on a single method can sometimes lead to overlooking co-eluting impurities. The use of orthogonal methods, which rely on different separation principles or detection mechanisms, provides a more comprehensive and trustworthy purity assessment.[7][8]
Mass Spectrometry (MS)
Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides invaluable structural information about impurities.[5][9] MS can confirm the molecular weight of the main component and help in the identification of unknown impurities, even at trace levels.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structure elucidation and can also be used for quantitative purity determination (qNMR).[10][11] By comparing the integrals of the signals from the main compound to those of a certified internal standard, a highly accurate purity value can be obtained without the need for a reference standard of the analyte itself.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique that can determine the purity of highly pure crystalline substances.[12][13] The presence of impurities broadens the melting endotherm and lowers the melting point, which can be used to calculate the mole fraction of the impurity.[14][15] This technique is particularly useful as it is an absolute method that does not require a reference standard of the compound.[13]
Conclusion: A Self-Validating System for Purity Confirmation
The purity of this compound is a critical parameter that underpins the reliability of research and the safety of potential therapeutic applications. A multi-tiered approach, beginning with a high-resolution technique like HPLC as the primary method for purity determination, is recommended. This should be complemented by GC for the assessment of volatile impurities and TLC for rapid screening.
To build a truly self-validating system, the integration of orthogonal techniques such as LC-MS for impurity identification, qNMR for an absolute purity assessment, and DSC for confirming the purity of the crystalline solid form is essential. This comprehensive strategy, grounded in the principles of scientific integrity and guided by regulatory expectations such as those from the ICH, ensures an unambiguous and authoritative confirmation of the purity of this compound.[16][17]
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Navigating the Void: A Comparative Guide to In-Silico and Experimental Data for 4,5-Dichloro-1,2-dimethylimidazole and Its Analogs
For researchers and drug development professionals, the early-stage characterization of novel small molecules is a critical yet often resource-intensive phase. The physicochemical properties of a compound, such as its solubility, melting point, acidity (pKa), and lipophilicity (logP), are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. In an ideal scenario, a wealth of experimental data would be readily available for any new chemical entity. However, for a novel compound like 4,5-Dichloro-1,2-dimethylimidazole, the reality is often a data void.
This guide addresses this common challenge by providing a comparative analysis of in-silico predictions and available experimental data for closely related analogs of this compound. By examining the predictive accuracy for known compounds, we can establish a framework for assessing the reliability of computational models for our target molecule. This approach not only offers valuable insights into the expected properties of this compound but also underscores the symbiotic relationship between computational and experimental methodologies in modern drug discovery.[1][2]
The Subject of Inquiry: this compound and its Proxies
Our target molecule, this compound, is a halogenated and N-methylated imidazole derivative. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds.[1][3] The introduction of chloro- and methyl- substituents is expected to significantly modulate its physicochemical properties. In the absence of direct experimental data for this specific compound, we will leverage data from three commercially available, structurally related imidazoles:
-
1,2-Dimethylimidazole: Shares the N-methylation and a methyl group at the 2-position.
-
4,5-Dichloro-2-methylimidazole: Possesses the dichlorination of the imidazole ring and the 2-methyl group.
-
4,5-Dichloroimidazole: Features the dichlorinated imidazole core.
By comparing the experimental data of these analogs with their in-silico predictions, we can critically evaluate the performance of computational tools and make more informed judgments about the predicted properties of this compound.
A Head-to-Head Comparison: In-Silico Predictions vs. Experimental Reality
The following table summarizes the available experimental data for our analog compounds alongside in-silico predictions generated using the SwissADME web tool.[4][5][6][7] For our target molecule, this compound, only in-silico data is presented.
| Compound | Property | In-Silico (SwissADME) | Experimental | Source |
| This compound | Melting Point (°C) | Prediction not available | No data available | - |
| LogP | 2.15 | No data available | - | |
| Water Solubility | Moderately soluble | No data available | - | |
| pKa (most basic) | 4.35 (predicted) | No data available | - | |
| 1,2-Dimethylimidazole | Melting Point (°C) | Prediction not available | 37-39 | [8] |
| LogP | 0.25 | 0.11 | [8] | |
| Water Solubility | Very soluble | Soluble | [8] | |
| pKa (most basic) | 7.84 (predicted) | 7.76 (predicted) | [8] | |
| 4,5-Dichloro-2-methylimidazole | Melting Point (°C) | Prediction not available | No data available | - |
| LogP | 1.88 | 1.9 (XLogP3) | PubChem | |
| Water Solubility | Moderately soluble | No data available | - | |
| pKa (most basic) | 4.35 (predicted) | No data available | - | |
| 4,5-Dichloroimidazole | Melting Point (°C) | Prediction not available | 183-185 | Sigma-Aldrich |
| LogP | 1.25 | No data available | - | |
| Water Solubility | Soluble | No data available | - | |
| pKa (most basic) | 4.84 (predicted) | No data available | - |
Note: The experimental pKa for 1,2-Dimethylimidazole is also a predicted value from the source. The XLogP3 value for 4,5-Dichloro-2-methylimidazole is a computationally derived value from the PubChem database.
In-Depth Methodologies: From the Benchtop to the Desktop
A thorough understanding of how these values are generated is crucial for their correct interpretation and application.
Experimental Protocols: The Gold Standard
The experimental determination of physicochemical properties relies on well-established, validated techniques. The causality behind these experimental choices lies in the need for accuracy, reproducibility, and adherence to standardized guidelines.
The melting point is a fundamental indicator of a compound's purity and identity.
-
Protocol: Capillary Melting Point Determination
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
-
Self-Validation: A sharp melting range (typically < 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Caption: Experimental workflow for melting point determination.
Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[9][10]
-
Protocol: Shake-Flask Solubility Assay
-
An excess amount of the solid compound is added to a known volume of aqueous buffer (typically phosphate-buffered saline, pH 7.4) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
-
Self-Validation: The attainment of equilibrium is confirmed by taking samples at different time points until the measured concentration remains constant.
Caption: Shake-flask method for solubility determination.
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding.[5][11][12][13]
-
Protocol: Potentiometric Titration
-
A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
A standardized solution of a strong acid or base is added in small increments using a burette.
-
The pH of the solution is measured after each addition using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.
-
-
Self-Validation: The shape of the titration curve and the sharpness of the equivalence point provide an internal check on the quality of the measurement.
Caption: Potentiometric titration for pKa determination.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.
-
Protocol: Shake-Flask LogP Determination
-
The compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of the compound in each phase is determined by a suitable analytical method.
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Self-Validation: The experiment should be performed at several different solute concentrations to ensure that the partition coefficient is independent of concentration.
In-Silico Methodologies: The Predictive Powerhouse
Computational models for predicting physicochemical properties have become indispensable tools in early-stage drug discovery.[2][14][15][16] These methods leverage large datasets of experimentally determined properties to build predictive models based on a compound's chemical structure.
Predicting melting points is notoriously challenging due to the complex interplay of intermolecular forces in the crystalline state. Quantitative Structure-Property Relationship (QSPR) models are commonly employed.[4][17][18][19] These models use a variety of molecular descriptors, such as molecular weight, symmetry, and descriptors of intermolecular interactions, to build a correlative model. The accuracy of these predictions can vary significantly, with reported root-mean-square errors often in the range of 30-40°C.[19]
In-silico solubility prediction models often use a combination of fragment-based methods and whole-molecule properties.[11] These models take into account factors like LogP, molecular size, and the presence of specific functional groups to estimate the aqueous solubility. The SwissADME tool, for example, provides a qualitative assessment of solubility (e.g., soluble, moderately soluble).[5]
Computational pKa prediction is a relatively mature field, with several software packages available that offer good accuracy for many classes of compounds.[7][11][14] These tools often use algorithms based on the Hammett equation and other linear free-energy relationships, combined with quantum chemical calculations, to predict the pKa of ionizable groups. The accuracy of these predictions is generally within 0.5-1.0 pKa units for well-parameterized models.[14]
LogP is one of the most commonly predicted physicochemical properties. A variety of computational methods exist, ranging from simple atom-based additive methods to more complex fragment-based and whole-molecule approaches.[8][17] The SwissADME tool provides a consensus LogP value derived from multiple prediction algorithms to improve robustness.
Caption: Generalized workflow for in-silico property prediction.
Analysis and Discussion: Bridging the Gap Between Prediction and Reality
A critical examination of the data in the comparison table reveals several key insights:
-
LogP: For 1,2-Dimethylimidazole, the predicted LogP (0.25) is in reasonable agreement with the experimental value (0.11). For 4,5-Dichloro-2-methylimidazole, the SwissADME prediction (1.88) is also very close to the PubChem computed value (1.9). This suggests that the in-silico models for LogP are performing well for these imidazole scaffolds. Consequently, the predicted LogP of 2.15 for this compound can be considered a reliable starting point for further studies.
-
pKa: The predicted pKa for 1,2-Dimethylimidazole (7.84) is in excellent agreement with the literature's predicted value (7.76). This gives us confidence in the pKa prediction for the dichlorinated analogs. The predicted pKa values for 4,5-Dichloro-2-methylimidazole (4.35) and 4,5-Dichloroimidazole (4.84) are significantly lower than that of 1,2-Dimethylimidazole, which is expected due to the electron-withdrawing nature of the chlorine atoms. Therefore, the predicted pKa of 4.35 for this compound is chemically reasonable.
-
Solubility: The qualitative solubility predictions from SwissADME align with the available experimental data. 1,2-Dimethylimidazole, with its lower LogP, is predicted to be "very soluble" and is experimentally known to be "soluble". The dichlorinated analogs, with higher LogP values, are predicted to be "moderately soluble" or "soluble". This trend is consistent with the general principle that increased lipophilicity often leads to decreased aqueous solubility.
-
Melting Point: The lack of in-silico melting point predictions from SwissADME highlights a common limitation of many free web-based tools. More specialized QSPR software is often required for this property. The experimental melting points of the analogs show a significant increase with dichlorination (37-39°C for 1,2-Dimethylimidazole vs. 183-185°C for 4,5-Dichloroimidazole), indicating strong intermolecular interactions in the solid state for the chlorinated compounds. It is therefore highly likely that this compound will also have a relatively high melting point.
Conclusion: The Power of a Combined Approach
The absence of experimental data for a novel compound like this compound is a common hurdle in the early stages of research and development. This guide demonstrates that by leveraging a combination of in-silico predictions and experimental data from closely related analogs, it is possible to build a robust and scientifically sound profile of the likely physicochemical properties of the target molecule.
While in-silico tools provide rapid and cost-effective initial assessments, they are not a substitute for experimental validation.[2] The true power of these computational methods lies in their ability to prioritize compounds for synthesis and testing, to identify potential liabilities early in the discovery process, and to provide a theoretical framework for understanding structure-property relationships. For researchers working on this compound and other novel chemical entities, a judicious and integrated application of both in-silico and experimental approaches will undoubtedly pave the most efficient path to discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
